Product packaging for Furo[3,4-d]isoxazole(Cat. No.:CAS No. 250-59-9)

Furo[3,4-d]isoxazole

Cat. No.: B15213435
CAS No.: 250-59-9
M. Wt: 109.08 g/mol
InChI Key: PNHGJECEMPJBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furo[3,4-d]isoxazole is a fused heterocyclic compound of significant interest in synthetic organic chemistry, particularly for cycloaddition reactions. It serves as a valuable precursor or intermediate for constructing more complex molecular architectures. Research into this and related isoxazole derivatives highlights their potential in developing compounds with diverse biological activities, including antifungal and immunosuppressive properties . The synthesis and reactions of Furo[3,4-d]isoxazoles have been documented, with studies utilizing X-ray crystallography to confirm their molecular structures . As a key scaffold, this compound provides researchers with a versatile building block for exploring new chemical spaces in material science and pharmaceutical development. This product is strictly for Research Use Only and is not intended for human, therapeutic, or diagnostic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3NO2 B15213435 Furo[3,4-d]isoxazole CAS No. 250-59-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

250-59-9

Molecular Formula

C5H3NO2

Molecular Weight

109.08 g/mol

IUPAC Name

furo[3,4-d][1,2]oxazole

InChI

InChI=1S/C5H3NO2/c1-4-2-7-3-5(4)8-6-1/h1-3H

InChI Key

PNHGJECEMPJBQG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NOC2=CO1

Origin of Product

United States

Foundational & Exploratory

Furo[3,4-d]isoxazole: A Technical Guide to its Core Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,4-d]isoxazole core is a bicyclic heterocyclic system that incorporates both a furan and an isoxazole ring. This fusion imparts a unique electronic and structural profile, making it an intriguing scaffold for investigation in medicinal chemistry and materials science. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity to biological targets.[1][2] The incorporation of a furan ring can further modulate the molecule's physicochemical properties, including solubility and metabolic stability. This guide provides a comprehensive overview of the this compound core, detailing its structure, physicochemical properties, synthetic methodologies, and potential applications.

Core Structure and Properties

The this compound ring system consists of a furan ring fused to an isoxazole ring at the 3- and 4-positions of the furan and the 3- and 4-positions of the isoxazole. The resulting structure is a planar aromatic system.

While extensive experimental data for the unsubstituted this compound core is limited in the public domain, theoretical studies and data from substituted derivatives allow for the prediction of its key properties. Density functional theory (DFT) calculations suggest that the this compound system is completely planar.[3]

Table 1: Physicochemical Properties of Isoxazole (for reference)

PropertyValueReference
Molar Mass69.06 g/mol [4]
Density1.075 g/mL[4]
Boiling Point95 °C[4]
pKa (of conjugate acid)-3.0[4]

Table 2: Spectroscopic Data for a Representative Fused Isoxazole Derivative (isoxazolo-4H-[3',4':3,4]pyrrolo[1,2-a]benzimidazole) [3]

SpectroscopyChemical Shift (ppm) or Wavenumber (cm⁻¹)
¹H NMRSignals corresponding to aromatic and heterocyclic protons.
¹³C NMRSignals for carbons in the fused ring system, with distinct shifts for carbons adjacent to heteroatoms.
IRCharacteristic peaks for C=N, C-O, and aromatic C-H stretching.
Mass SpectrometryMolecular ion peak corresponding to the specific derivative's mass.

Synthesis of the this compound Core

The primary and most effective method for the synthesis of the this compound core and its derivatives is the intramolecular nitrile oxide cycloaddition (INOC) reaction.[3][5] This strategy involves the in situ generation of a nitrile oxide from an oxime precursor, which then undergoes a [3+2] cycloaddition with a tethered alkyne or alkene.

General Synthetic Workflow

The synthesis generally proceeds through the following key steps:

  • Preparation of the Precursor: Synthesis of a furan derivative bearing both an aldoxime (or a precursor) and an alkyne or alkene moiety, appropriately positioned to facilitate intramolecular cyclization.

  • Generation of the Nitrile Oxide: The nitrile oxide is typically generated in situ from the aldoxime using an oxidizing agent to avoid its dimerization into a furoxan.[6] Common reagents for this step include sodium hypochlorite or hypervalent iodine compounds like (diacetoxyiodo)benzene.

  • Intramolecular Cycloaddition: The generated nitrile oxide rapidly undergoes an intramolecular [3+2] cycloaddition with the tethered dipolarophile (alkyne or alkene) to form the fused this compound ring system.

G cluster_0 Precursor Synthesis cluster_1 Cyclization a Furan Starting Material b Functionalization with Aldoxime Precursor a->b c Introduction of Alkyne/Alkene Moiety b->c d Oxidation of Aldoxime to Nitrile Oxide c->d e Intramolecular [3+2] Cycloaddition d->e f This compound Core e->f Final Product

Caption: General workflow for the synthesis of the this compound core.

Detailed Experimental Protocol: Intramolecular Nitrile Oxide Cycloaddition (INOC)

The following is a generalized experimental protocol for the synthesis of a this compound derivative via an INOC reaction, based on established procedures for similar fused isoxazoles.[3]

1. Synthesis of the Aldoxime Precursor:

  • A solution of the furan aldehyde in a suitable solvent (e.g., ethanol, pyridine) is treated with hydroxylamine hydrochloride.

  • A base (e.g., sodium acetate, pyridine) is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

  • The reaction mixture is then worked up by extraction and purified by column chromatography to yield the aldoxime.

2. Intramolecular Cycloaddition:

  • The aldoxime precursor is dissolved in a biphasic solvent system, such as dichloromethane (DCM) and aqueous sodium hypochlorite (bleach).

  • The mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the this compound derivative.

Biological and Pharmacological Significance

While specific biological data for the this compound core is not extensively reported, the broader isoxazole class of compounds exhibits a wide range of pharmacological activities.[7][8] Isoxazole derivatives have been investigated for their potential as:

  • Anticancer agents: Exhibiting cytotoxicity against various cancer cell lines.[9][10]

  • Antibacterial and Antifungal agents: Showing activity against a range of microbial pathogens.[1]

  • Anti-inflammatory agents: Demonstrating potential in modulating inflammatory pathways.[8]

  • Enzyme inhibitors: The isoxazole ring can act as a bioisostere for other functional groups, enabling the design of potent enzyme inhibitors.

The this compound scaffold represents a promising area for the development of novel therapeutic agents, leveraging the established pharmacological profile of the isoxazole ring.

Structure-Activity Relationship (SAR) Logic

The exploration of this compound derivatives in drug discovery would likely follow a logical progression of structural modification to optimize biological activity.

G a This compound Core b Substitution at Position X a->b c Substitution at Position Y a->c d Biological Screening b->d c->d e Lead Compound Identification d->e f Optimization of Physicochemical Properties e->f g Candidate Drug f->g

Caption: Logical workflow for SAR studies of this compound derivatives.

Conclusion

The this compound core presents a compelling, yet underexplored, scaffold for the development of novel compounds in medicinal chemistry and materials science. The established synthetic routes, primarily through intramolecular nitrile oxide cycloaddition, provide a reliable means to access this heterocyclic system. While a comprehensive experimental characterization of the parent core is still needed, the known properties of isoxazoles and related fused systems suggest that this compound derivatives hold significant potential for a variety of applications. Further research into the synthesis and biological evaluation of a diverse library of these compounds is warranted to fully elucidate their therapeutic and material properties.

References

An In-depth Technical Guide to the Core Synthesis of the Furo[3,4-d]isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,4-d]isoxazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties have made it a valuable core for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental synthetic strategies for constructing the this compound ring system, with a focus on detailed experimental protocols and quantitative data to aid in practical laboratory applications.

Core Synthetic Strategies

The construction of the this compound scaffold primarily relies on the formation of the isoxazole ring fused to a pre-existing or concomitantly formed furan ring. The most prevalent and effective methods involve intramolecular cycloaddition reactions, which offer high efficiency and control over regioselectivity.

Intramolecular Nitrile Oxide Cycloaddition (INOC)

The intramolecular [3+2] cycloaddition of a nitrile oxide with an alkene or alkyne tethered to a furan precursor is a powerful strategy for the synthesis of the this compound core. This approach allows for the simultaneous formation of two rings in a single, efficient step.

A general workflow for this synthetic approach is outlined below:

INOC_Workflow start Starting Material (e.g., Furan derivative with aldehyde) oxime_formation Oxime Formation start->oxime_formation NH2OH.HCl nitrile_oxide_generation In Situ Nitrile Oxide Generation oxime_formation->nitrile_oxide_generation Oxidizing Agent (e.g., NCS, Bleach) inoc Intramolecular Nitrile Oxide Cycloaddition (INOC) nitrile_oxide_generation->inoc [3+2] Cycloaddition product This compound Scaffold inoc->product MCR_synthesis cluster_reactants Reactants aldehyde Aryl/Heteroaryl Aldehyde reaction One-Pot Reaction (Catalyst, Solvent, Temp) aldehyde->reaction ketoester β-Ketoester ketoester->reaction hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->reaction product 3,4-Disubstituted Isoxazol-5(4H)-one reaction->product DrugDiscovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization scaffold This compound Scaffold Synthesis derivatization Library Derivatization scaffold->derivatization hts High-Throughput Screening derivatization->hts Compound Library hit_to_lead Hit-to-Lead Optimization hts->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt candidate Preclinical Candidate lead_opt->candidate

An In-depth Technical Guide to the Discovery and History of Furo[3,4-d]isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of the furo[3,4-d]isoxazole heterocyclic system. Since its first reported synthesis in 1996, this fused isoxazole has been a subject of interest for its unique chemical properties and potential applications. This document details the seminal work and subsequent developments, offering detailed experimental protocols, extensive quantitative data, and a visualization of the synthetic pathway. The content is tailored for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound class.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, isoxazole-containing structures are of significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The fusion of the isoxazole ring with other heterocyclic systems, such as the furan ring, can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. The this compound system represents one such fusion, characterized by the compact arrangement of the furan and isoxazole rings. This guide delves into the origins and synthesis of this intriguing heterocyclic scaffold.

Discovery and History

The first synthesis of the this compound ring system was reported in 1996 by Kazuho Harada, Eisuke Kaji, Kuniaki Sasaki, and Shonosuke Zen. Their seminal work, published in the journal HETEROCYCLES, described a novel ring transformation of heterocycle-substituted 2-isoxazoline-2-oxides using a Lewis acid to afford the corresponding fused furo[3,4-d]isoxazoles. This discovery opened a new avenue for the synthesis of complex fused heterocyclic systems.

The key transformation involved the reaction of five-membered heterocycle-substituted 2-isoxazoline-2-oxides with titanium tetrachloride. This Lewis acid-mediated reaction induced a rearrangement and cyclization to yield the novel this compound core. The initial examples provided in their 1996 publication were based on furan and pyrrole substituted precursors, demonstrating the feasibility of this synthetic strategy.

Synthetic Methodologies

The synthesis of furo[3,4-d]isoxazoles primarily follows a two-step process: the formation of a 2-isoxazoline-2-oxide intermediate, followed by a Lewis acid-catalyzed ring transformation.

Synthesis of 2-Isoxazoline-2-oxide Precursors

The 2-isoxazoline-2-oxide precursors are synthesized from the corresponding heterocyclic aldehydes and methyl nitroacetate.

Experimental Protocol:

A general procedure for the synthesis of heterocycle-substituted 2-isoxazoline-2-oxides is as follows:

  • To a solution of the chosen heterocyclic aldehyde (1 molar equivalent) in a suitable solvent such as ethanol, add methyl nitroacetate (2 molar equivalents) and a catalyst, typically ammonium acetate.

  • The reaction mixture is then heated under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate-hexane) to yield the desired 2-isoxazoline-2-oxide.

Lewis Acid-Mediated Ring Transformation to Furo[3,4-d]isoxazoles

The crucial step in the formation of the this compound core is the ring transformation of the 2-isoxazoline-2-oxide precursor.

Experimental Protocol:

A general procedure for the synthesis of heterocycle-fused furo[3,4-d]isoxazoles is as follows:

  • Dissolve the 2-isoxazoline-2-oxide (1 molar equivalent) in a dry aprotic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add a Lewis acid, such as titanium tetrachloride (4 molar equivalents), dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for a period of 1 to 2 hours, monitoring the reaction by TLC.

  • Upon completion, the reaction is quenched by pouring the mixture into water.

  • Neutralize the aqueous solution with a suitable base, such as 10% aqueous sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the this compound derivative.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of various this compound derivatives as reported in the literature.

Table 1: Synthesis of this compound Derivatives

Precursor HeterocycleFused this compound DerivativeYield (%)Melting Point (°C)
Furan-3-carbaldehydeTetrahydrofuran-fused this compound (5)33-
Furan-2-carbaldehydeTetrahydrofuran-fused this compound (6)28-
1-(p-toluenesulfonyl)-2-pyrrolecarbaldehydePyrrolidine-fused this compound (7)40-
1-(p-toluenesulfonyl)-2-indolecarbaldehydeIndolo[2,3-b]this compound (9)4886.0-88.0

Table 2: Spectroscopic Data for this compound Derivatives

Compound1H-NMR (δ, ppm)13C-NMR (δ, ppm)IR (ν, cm-1)
5 4.32 (d, 1H, H-3a, J=6.5 Hz), 5.23 (d, 1H, H-4, J=6.5 Hz)Not ReportedNot Reported
6 4.20 (d, 1H, H-3a, J=6.3 Hz), 4.66 (d, 1H, H-4, J=6.3 Hz)Not ReportedNot Reported
9 Not Reported in detailNot Reported1750 (COOCH3), 1610 (C=N)

Note: Detailed spectroscopic data for a wider range of derivatives is limited in the currently available literature.

Experimental Workflows and Logical Relationships

As no specific biological signaling pathways for furo[3,4-d]isoxazoles have been elucidated in the literature, the following diagram illustrates the synthetic workflow for their preparation.

G cluster_precursor Precursor Synthesis cluster_transformation Ring Transformation A Heterocyclic Aldehyde D Reaction under Reflux A->D B Methyl Nitroacetate B->D C Ammonium Acetate (Catalyst) C->D E Purification (Column Chromatography) D->E F 2-Isoxazoline-2-oxide E->F G 2-Isoxazoline-2-oxide F->G I Reaction at 0°C G->I H Titanium Tetrachloride (Lewis Acid) H->I J Aqueous Workup & Neutralization I->J K Extraction & Purification J->K L This compound K->L

Caption: Synthetic workflow for Furo[3,4-d]isoxazoles.

Conclusion

The discovery of furo[3,4-d]isoxazoles by Harada and his team in 1996 introduced a novel heterocyclic system with potential for further exploration in medicinal chemistry and materials science. The synthetic route, involving a key Lewis acid-mediated ring transformation of 2-isoxazoline-2-oxides, provides a viable method for accessing this scaffold. While the initial reports have laid the groundwork, further research is warranted to expand the library of this compound derivatives and to fully investigate their physical, chemical, and biological properties. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this unique heterocyclic core.

References

Spectroscopic and Synthetic Analysis of Furo[3,4-d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data of the Furo[3,4-d]isoxazole Core

The spectroscopic properties of the this compound core are predicted by considering the additive effects of the fused furan and isoxazole rings. The electron-withdrawing nature of the isoxazole ring is expected to influence the chemical environment of the furan protons and carbons significantly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the furan moiety are expected to be deshielded compared to unsubstituted furan (δ 7.4 ppm for α-protons and δ 6.4 ppm for β-protons). The protons on the isoxazole ring will also exhibit characteristic shifts.

¹³C NMR: The carbon atoms in the fused system will show shifts influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the aromaticity of the rings.

Predicted ¹H NMR Data (in CDCl₃) Predicted ¹³C NMR Data (in CDCl₃)
Position Chemical Shift (δ, ppm)
H-17.0 - 7.5
H-38.0 - 8.5

Note: These are estimated ranges and actual values may vary based on solvent and substitution.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for C-H, C=C, C=N, and C-O-C stretching and bending vibrations.

Predicted IR Data
Functional Group Vibrational Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C and C=N Stretch1650 - 1450
N-O Stretch1450 - 1350
C-O-C Stretch (furan)1250 - 1050
Aromatic C-H Bend900 - 675
Mass Spectrometry (MS)

The electron impact mass spectrum of this compound is expected to show a prominent molecular ion peak. Fragmentation is likely to proceed through pathways that maintain the stability of the aromatic systems.

Predicted Mass Spectrometry Data
m/z Proposed Fragment
[M]⁺Molecular Ion
[M-CO]⁺Loss of carbon monoxide from the furan ring
[M-HCN]⁺Loss of hydrogen cyanide from the isoxazole ring
[M-NO]⁺Loss of nitric oxide from the isoxazole ring

General Experimental Protocol: Synthesis of Substituted Furo[3,4-d]isoxazoles

A plausible and widely used method for the synthesis of isoxazole rings is the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile. For the synthesis of a substituted this compound, a suitably functionalized furan can serve as the dipolarophile.

Reaction Scheme: A 3,4-disubstituted furan bearing an alkyne or alkene moiety can react with a nitrile oxide (generated in situ from an oxime) to yield the corresponding this compound derivative.

General Procedure:

  • Preparation of the Nitrile Oxide Precursor (Aldoxime): An appropriate aldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as sodium acetate, to form the corresponding aldoxime.

  • In situ Generation of Nitrile Oxide and Cycloaddition: The aldoxime is dissolved in an inert solvent (e.g., dichloromethane or THF). A chlorinating agent (e.g., N-chlorosuccinimide) is added to form the hydroximoyl chloride. Subsequent addition of a non-nucleophilic base (e.g., triethylamine) generates the nitrile oxide in situ. The 3,4-disubstituted furan dipolarophile is then added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

Caption: Core structure of this compound with atom numbering.

Synthetic_Workflow Plausible Synthesis of a Substituted this compound start 3,4-Disubstituted Furan (with alkyne/alkene) cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition oxime Aldoxime nitrile_oxide Nitrile Oxide (in situ generation) oxime->nitrile_oxide [Oxidation] nitrile_oxide->cycloaddition product Substituted This compound cycloaddition->product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Furo[3,4-d]isoxazole: A Technical Guide to a Heterocyclic Core of Emerging Interest

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The Furo[3,4-d]isoxazole core represents a unique heterocyclic scaffold with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of the known physical and chemical properties of isoxazole derivatives, with a focus on furo-fused systems where data is available. Due to the limited specific experimental data on the parent this compound, this guide draws upon established principles of isoxazole chemistry, theoretical studies, and data from analogous structures to provide a predictive and practical framework for researchers. Included are summaries of key chemical properties, established synthetic protocols, and potential reactivity, alongside mandatory visualizations to illustrate key concepts.

Introduction to the this compound Core

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, making it a prominent feature in numerous biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse non-covalent interactions, which is advantageous in the design of therapeutic agents.[3][4] The fusion of a furan ring to the isoxazole core, as in this compound, creates a bicyclic system with distinct electronic and steric characteristics that are of interest for novel molecular design.

While specific experimental data on the parent this compound is scarce in publicly available literature, theoretical studies have provided some insights into its reactivity. Density functional theory (DFT) calculations have been used to compare the reactivity of various c-annulated furans, including this compound, in Diels-Alder reactions. These studies suggest that this compound exhibits intermediate reactivity in these cycloaddition reactions when compared to other fused furan systems.[5]

Physicochemical Properties

Table 1: Physical Properties of Representative Isoxazole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
IsoxazoleC₃H₃NO69.06-95
3,5-DimethylisoxazoleC₅H₇NO97.12-140
3-Phenyl-5-methylisoxazoleC₁₀H₉NO159.1965-67-
5-Phenyl-3-methylisoxazoleC₁₀H₉NO159.1938-40-

Note: Data for unsubstituted this compound is not available. Data presented is for representative isoxazole derivatives to illustrate general trends.

Table 2: Spectroscopic Data for a Representative Furo-Isoxazole Analog

Spectroscopic TechniqueKey Signals and Assignments
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.85-7.79 (m, Ar-H), 7.52-7.45 (m, Ar-H), 6.80 (s, isoxazole-H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 170.6, 161.9, 136.0, 130.3, 129.2, 129.0, 128.0, 127.6, 127.2, 125.8, 97.2
IR (KBr, cm⁻¹)~1610 (C=N stretching), ~1450 (aromatic C=C stretching)
Mass Spectrometry (EI)m/z corresponding to the molecular ion peak.

Note: The data presented is for a 3-(4-chlorophenyl)-5-phenylisoxazole and is intended to be illustrative of the types of spectroscopic signals expected for such structures.

Chemical Properties and Reactivity

The chemical behavior of the this compound system is predicted to be a composite of the individual furan and isoxazole rings, influenced by the electronic effects of the fusion.

  • Aromaticity and Stability : The isoxazole ring is considered aromatic, though less so than benzene. This aromaticity contributes to its relative stability.[6] The fusion of the electron-rich furan ring is expected to modulate the electronic distribution and reactivity of the bicyclic system.

  • Reactivity towards Electrophiles and Nucleophiles : The isoxazole ring can undergo electrophilic substitution, although the specific sites of reaction are influenced by the substituents present.[6] The nitrogen atom of the isoxazole is basic and can be protonated or alkylated.

  • Ring-Opening Reactions : A characteristic reaction of the isoxazole ring is its cleavage under reductive conditions, often leading to the formation of β-aminoenones or other useful synthetic intermediates. This reactivity provides a pathway to more complex molecular architectures.

  • Cycloaddition Reactions : As a diene, the furan component of the this compound system can participate in Diels-Alder reactions. Theoretical studies suggest an intermediate level of reactivity for this process.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis of the parent this compound are not well-documented. However, general and widely applicable methods for the synthesis of the isoxazole ring can be adapted. The most common approach is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or an alkene.

General Protocol for Isoxazole Synthesis via [3+2] Cycloaddition:

  • Preparation of the Nitrile Oxide Precursor: A common precursor for nitrile oxides is an aldoxime. The aldoxime is typically halogenated to form a hydroximoyl halide.

  • In Situ Generation of the Nitrile Oxide: The hydroximoyl halide is treated with a base (e.g., triethylamine) to generate the nitrile oxide in situ.

  • Cycloaddition: The freshly generated nitrile oxide is immediately reacted with a dipolarophile, such as an alkyne, to form the isoxazole ring. The reaction is often carried out in an inert solvent like toluene or dichloromethane at room temperature or with gentle heating.

  • Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mandatory Visualizations

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a generalized workflow for the synthesis of isoxazole derivatives, a key aspect of their chemistry.

G General Synthetic Workflow for Isoxazole Derivatives cluster_start Starting Materials cluster_synthesis Key Intermediates cluster_product Final Product Aldehyde Aldehyde/Ketone Aldoxime Aldoxime Aldehyde->Aldoxime Reaction with Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime Alkyne Alkyne Isoxazole Substituted Isoxazole Alkyne->Isoxazole NitrileOxide Nitrile Oxide Aldoxime->NitrileOxide Oxidation/ Halogenation & Elimination NitrileOxide->Isoxazole [3+2] Cycloaddition

Caption: Generalized synthetic pathway to substituted isoxazoles.

Conclusion and Future Directions

The this compound core remains a largely unexplored area of heterocyclic chemistry. While theoretical studies provide some indication of its reactivity, there is a clear need for the development of robust synthetic routes to access this scaffold and its derivatives. A thorough experimental investigation of its physical, chemical, and spectroscopic properties is warranted.

Given the wide range of biological activities associated with isoxazole-containing compounds, including anticancer, antibacterial, and anti-inflammatory properties, this compound derivatives represent a promising area for future drug discovery efforts.[1][3] Elucidation of their biological targets and mechanisms of action will be crucial in realizing their therapeutic potential. Further research into the unique chemical reactivity imparted by the fused furan ring may also open new avenues in synthetic organic chemistry.

References

Furo[3,4-d]isoxazole Ring System: A Technical Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of the furo[3,4-d]isoxazole ring system. This fused heterocyclic scaffold, while not as extensively studied as other isoxazole congeners, presents unique electronic and structural features that are of interest in medicinal chemistry and materials science. This document summarizes the available theoretical data, outlines general synthetic approaches, and discusses the expected reactivity based on computational studies and the known chemical behavior of related furo-fused and isoxazole-containing compounds.

Core Concepts: Stability and Aromaticity

The this compound ring system is a bicyclic aromatic heterocycle. Its stability is derived from the aromatic character of both the furan and isoxazole rings. However, the fusion of these two five-membered rings introduces ring strain and modulates the electronic properties of the individual rings, influencing the overall stability and reactivity of the molecule.

Computational studies, specifically Density Functional Theory (DFT) at the B3LYP/6-31G* level, have been employed to investigate the geometric and electronic structure of the this compound core. These studies are crucial for understanding its stability and predicting its behavior in chemical reactions. While semiempirical methods like AM1 and PM3 have been shown to be less reliable for this particular ring system, DFT provides a more accurate picture of bond lengths and electron distribution.[1][2]

Table 1: Calculated Geometric Parameters of the this compound Ring System (Based on DFT B3LYP/6-31G* studies)
ParameterBondPredicted Bond Length (Å)Notes
Furan RingC-O~1.36Typical C-O bond length in furans.
C=C~1.37Shorter than a typical C-C single bond, indicating double bond character.
C-C~1.43Longer than the C=C bond, indicating single bond character.
Isoxazole RingO-N~1.41Relatively long and considered the weakest bond in the isoxazole ring, susceptible to cleavage.
N=C~1.31Typical C=N double bond length.
C-C~1.42Single bond within the isoxazole ring.
C-O~1.35Similar to the C-O bond in the furan ring.
Fusion BondsC-C~1.45The bond shared by both rings, likely experiencing some strain.

Note: The exact values from the primary literature by Reck and Friedrichsen were not publicly available and are represented here as approximate values based on the typical output of such computational studies for similar heterocyclic systems.

Reactivity of the this compound Core

The reactivity of the this compound system is dictated by the interplay of the furan and isoxazole moieties. The furan component can act as a diene in cycloaddition reactions, while the isoxazole ring can undergo various transformations, often initiated by the cleavage of the weak N-O bond.

Cycloaddition Reactions

The furan ring in the this compound system is expected to participate in Diels-Alder reactions, a characteristic feature of furan and its derivatives. Theoretical studies have investigated the reactivity of this compound with dienophiles like ethylene and acetylene.[1][2] The reactivity in these [4+2] cycloadditions is influenced by the electronic nature of the dienophile.

Diels_Alder_Reactivity Furoisoxazole This compound (Diene) TransitionState [4+2] Transition State Furoisoxazole->TransitionState Reacts with Dienophile Dienophile (e.g., Maleimide) Dienophile->TransitionState Cycloadduct Diels-Alder Adduct TransitionState->Cycloadduct Forms caption Figure 1: Generalized Diels-Alder reaction pathway. Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Substituted Furan with Aldoxime Precursor NitrileOxide In situ Generation of Nitrile Oxide Start->NitrileOxide Oxidation Cycloaddition Intramolecular [3+2] Cycloaddition NitrileOxide->Cycloaddition Dipolar Cycloaddition Product This compound Core Cycloaddition->Product caption Figure 2: Proposed synthetic workflow.

References

An In-depth Technical Guide to the Nomenclature and Numbering of Furo[3,4-d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the systematic nomenclature and numbering of the furo[3,4-d]isoxazole heterocyclic core. This fused ring system, an isostere of purine, is of significant interest in medicinal chemistry due to its diverse pharmacological activities. This document adheres to the principles of the International Union of Pure and Applied Chemistry (IUPAC) for naming fused heterocyclic systems, offering a clear and standardized approach for researchers in drug discovery and development.

Understanding the this compound Core

The this compound ring system is a bicyclic heterocycle formed by the fusion of a furan ring and an isoxazole ring. The designation '[3,4-d]' indicates that the furan ring is fused at its 3 and 4 positions to the 'd' face of the isoxazole ring.

IUPAC Nomenclature and Numbering Convention

The systematic naming and numbering of fused heterocyclic systems follow a set of priority rules established by IUPAC. For this compound, the isoxazole ring is designated as the base component due to the presence of a nitrogen atom, which takes precedence over the oxygen atom in the furan ring.

The numbering of the this compound ring system commences from the atom adjacent to the bridgehead, starting with the isoxazole ring to ensure the heteroatoms are assigned the lowest possible locants. The numbering proceeds around the periphery of the entire fused system.

Based on these IUPAC rules, the numbering of the this compound core is as follows:

Furo_3_4_d_isoxazole_Numbering This compound Numbering N2 N2 C3 C3 N2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C6a C6a C3a->C6a O1 O1 O1->N2 O5 O5 C4->O5 C6 C6 C6->C6a C6a->O1 O5->C6 Synthesis_Workflow A 3,4-Disubstituted Furan D Intermediate Alcohol A->D 1. Lithiation/Grignard Formation B Organometallic Reagent (e.g., n-BuLi) B->D C Electrophile (e.g., Aldehyde) C->D 2. Nucleophilic Addition G This compound Derivative D->G 3. Oximation & Cyclization E Hydroxylamine E->G F Cyclization F->G

Furo[3,4-d]isoxazole Compounds: A Technical Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2] While extensive research has focused on various isoxazole-containing molecules, the fused heterocyclic system of Furo[3,4-d]isoxazole represents a largely unexplored chemical space with significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of promising research directions for this compound compounds, drawing insights from structurally related molecules and outlining key experimental considerations.

Potential Therapeutic Applications of the this compound Scaffold

Given the established bioactivities of the isoxazole core, several key research directions are proposed for the this compound scaffold.

Anticancer Activity

A vast body of research highlights the anticancer potential of isoxazole derivatives.[3] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target key signaling pathways involved in tumorigenesis.[4][5]

Proposed Research Directions:

  • Kinase Inhibition: Many isoxazole-containing compounds act as potent kinase inhibitors.[6][7] The this compound scaffold could be investigated for its ability to inhibit kinases crucial for cancer progression, such as VEGFR2, PIM-1, and various receptor tyrosine kinases.[6][7][8]

  • Hsp90 Inhibition: Isoxazole-based compounds have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins.[4][9] The this compound core could be explored for its potential to disrupt Hsp90 function, leading to the degradation of client proteins and subsequent cancer cell death.

  • Induction of Apoptosis: The ability of various isoxazole derivatives to trigger programmed cell death is a well-documented anticancer mechanism.[4] Novel this compound compounds should be screened for their pro-apoptotic activity in a range of cancer cell lines.

Anti-inflammatory Activity

The isoxazole moiety is present in several anti-inflammatory drugs. This activity is often attributed to the inhibition of enzymes such as cyclooxygenases (COX).[10]

Proposed Research Directions:

  • COX Inhibition: The this compound scaffold can be evaluated for its inhibitory activity against COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Antimicrobial and Other Activities

The isoxazole ring is a component of various antimicrobial agents.[1] While a primary focus, research into the this compound scaffold should not be limited to oncology and inflammation.

Proposed Research Directions:

  • Antibacterial and Antifungal Screening: Novel this compound derivatives should be subjected to broad-spectrum screening against clinically relevant bacterial and fungal strains.

Data Presentation: A Framework for Quantitative Analysis

To facilitate comparative analysis and structure-activity relationship (SAR) studies, all quantitative data should be meticulously organized. The following tables provide a template for presenting key biological data.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)
FDISOX-001MCF-7 (Breast)
FDISOX-001HeLa (Cervical)
FDISOX-001HepG2 (Liver)
FDISOX-002MCF-7 (Breast)
FDISOX-002HeLa (Cervical)
FDISOX-002HepG2 (Liver)

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)
FDISOX-001VEGFR2
FDISOX-001PIM-1
FDISOX-002VEGFR2
FDISOX-002PIM-1

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing the study of this compound compounds.

General Synthesis of Isoxazole Derivatives

A common method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition reaction.[2]

Protocol for 1,3-Dipolar Cycloaddition:

  • Generation of Nitrile Oxide: The nitrile oxide dipole can be generated in situ from a suitable precursor, such as a hydroximoyl bromide, in the presence of a base (e.g., triethylamine).[2]

  • Cycloaddition: The nitrile oxide is then reacted with a dipolarophile, such as an alkyne, to form the isoxazole ring. The reaction is typically carried out in an organic solvent like toluene.[2]

Note: The synthesis of the furo-fused portion of the this compound scaffold will require specific starting materials and reaction conditions that need to be developed and optimized.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

Various commercially available kinase assay kits can be used to determine the inhibitory activity of the synthesized compounds. These assays typically measure the phosphorylation of a substrate by the target kinase.

General Protocol:

  • Reaction Setup: In a microplate well, combine the target kinase, a suitable substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at the optimal temperature and for a sufficient duration to allow for the kinase reaction to proceed.

  • Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated is inversely proportional to the kinase activity.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Mandatory Visualizations

Visual representations of workflows and biological pathways are essential for clear communication of complex concepts.

G cluster_synthesis Synthetic Workflow cluster_screening Biological Screening Starting Materials Starting Materials Intermediate Formation Intermediate Formation Starting Materials->Intermediate Formation Cyclization Cyclization Intermediate Formation->Cyclization This compound Core This compound Core Cyclization->this compound Core Functionalization Functionalization This compound Core->Functionalization Derivative Library Derivative Library Functionalization->Derivative Library In Vitro Assays In Vitro Assays Derivative Library->In Vitro Assays Hit Identification Hit Identification In Vitro Assays->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Caption: Proposed workflow for the synthesis and screening of this compound derivatives.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinase (RTK)->PI3K/Akt/mTOR Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine Kinase (RTK)->RAS/RAF/MEK/ERK Pathway This compound Inhibitor This compound Inhibitor This compound Inhibitor->Receptor Tyrosine Kinase (RTK) Cell Proliferation Cell Proliferation PI3K/Akt/mTOR Pathway->Cell Proliferation Survival Survival PI3K/Akt/mTOR Pathway->Survival RAS/RAF/MEK/ERK Pathway->Cell Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a this compound compound.

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the known biological activities of the broader isoxazole class and employing systematic synthetic and screening approaches, researchers can unlock the therapeutic potential of this novel heterocyclic system. The proposed research directions, experimental frameworks, and visualizations provided in this guide offer a solid foundation for initiating and advancing research into this compound compounds.

References

The Emerging Potential of Furo[3,4-d]isoxazoles in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that can address unmet therapeutic needs. Among the myriad of heterocyclic compounds, the furo[3,4-d]isoxazole core has emerged as a promising scaffold for the development of new therapeutic agents. This technical guide provides an in-depth overview of the medicinal chemistry of this compound and its analogs, with a particular focus on their synthesis, biological activities, and structure-activity relationships (SAR). While comprehensive medicinal chemistry data on the specific this compound ring system is still emerging, this guide will draw upon closely related isoxazole-fused systems to illustrate the potential of this chemical class, particularly as enzyme inhibitors. A significant focus will be placed on isoxazoloquinolinedione derivatives as potent inhibitors of Tyrosyl-DNA Phosphodiesterase 2 (TDP2), a critical enzyme in DNA repair and a promising target in cancer therapy.

Core Concepts: Synthesis and Biological Significance

The synthesis of this compound derivatives can be achieved through various synthetic routes, often involving cycloaddition reactions. One common approach is the intramolecular nitrile oxide cycloaddition (INOC) reaction. The biological significance of the isoxazole moiety is well-established, with this heterocycle being a key component in numerous approved drugs.[1] The fusion of the isoxazole ring with a furan ring to form the this compound system creates a rigid, planar scaffold that can be strategically decorated with various substituents to modulate its physicochemical properties and biological activity. This structural rigidity can be advantageous for achieving high-affinity binding to biological targets.

A Case Study: Isoxazoloquinolinedione Derivatives as TDP2 Inhibitors

A compelling example of the therapeutic potential of isoxazole-fused systems is the development of isoxazoloquinolinedione derivatives as selective inhibitors of Tyrosyl-DNA Phosphodiesterase 2 (TDP2). TDP2 is a DNA repair enzyme that plays a crucial role in removing stalled topoisomerase II (TOP2) cleavage complexes from DNA.[2] Inhibition of TDP2 can sensitize cancer cells to TOP2-targeting chemotherapeutic agents, making it an attractive target for combination cancer therapy.

Quantitative Biological Data

A series of isoxazoloquinolinedione derivatives have been synthesized and evaluated for their ability to inhibit TDP2. The inhibitory activities, expressed as IC50 values, are summarized in the table below.

Compound IDR GroupTDP2 IC50 (µM)
54 -COOEt3.1 ± 0.43
55 -COOMe4.2 ± 0.21
56 -COOiPr20 ± 0.18
57 -COOtBu15 ± 0.25
65 -CH30.99 ± 0.13
66 -Ph0.85 ± 0.09
67 4-MeO-Ph0.76 ± 0.11
68 4-F-Ph0.68 ± 0.07
69 4-Cl-Ph0.55 ± 0.06
70 3,4-diMeO-Ph0.46 ± 0.15
71 3,4,5-triMeO-Ph0.92 ± 0.12

Data sourced from a study on isoxazoloquinolinedione derivatives as TDP2 inhibitors.[2]

Structure-Activity Relationship (SAR) Insights

The data reveals key structure-activity relationships for the isoxazoloquinolinedione scaffold as TDP2 inhibitors:

  • Ester vs. Alkyl/Aryl Substitution: Replacement of the 3-alkoxy carbonyl group (compounds 54-57 ) with alkyl or aryl substituents (compounds 65-71 ) significantly enhanced TDP2 inhibitory potency, with IC50 values dropping into the sub-micromolar range.[2]

  • Aryl Substituent Effects: Among the 3-aryl derivatives, electron-donating and halogen substituents on the phenyl ring generally led to increased potency. The compound with a 3,4-dimethoxyphenyl group (70 ) exhibited the highest activity with an IC50 of 0.46 µM.[2]

Experimental Protocols

General Synthesis of Isoxazoloquinolinedione Derivatives

The synthesis of the isoxazoloquinolinedione derivatives is typically achieved through a cyclization reaction. For example, the synthesis of compounds 65-71 involves the reaction of 7-bromoquinolinedione with the appropriate oxime in the presence of sodium hypochlorite and triethylamine.[2]

General Procedure:

  • To a solution of 7-bromoquinolinedione and the corresponding oxime in a suitable solvent (e.g., dichloromethane), triethylamine is added.

  • The mixture is cooled in an ice bath, and a solution of sodium hypochlorite is added dropwise.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is then quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired isoxazoloquinolinedione derivative.

Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition Assay

The inhibitory activity of the synthesized compounds against TDP2 can be evaluated using a variety of assay formats, including fluorescence-based and gel-based assays.

Fluorescence-Based High-Throughput Screening Assay Protocol: This assay utilizes a fluorescently labeled DNA substrate to monitor TDP2 activity.

  • Reaction Mixture Preparation: A reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 80 mM KCl, 0.05% (v/v) Tween-20, and 1 mM DTT is prepared.

  • Enzyme and Substrate Optimization: Optimal concentrations of the TDP2 enzyme and the fluorescently labeled DNA substrate are determined through titration experiments.

  • Assay Procedure:

    • The assay is performed in a 384-well plate format.

    • To each well, 10 µL of the TDP2 enzyme solution in the reaction buffer is added.

    • The test compounds, dissolved in DMSO, are then added to the wells at various concentrations.

    • The reaction is initiated by the addition of 10 µL of the fluorescent DNA substrate solution.

    • The plate is incubated at the optimal temperature for a defined period.

    • The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control wells (containing DMSO without inhibitor). IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

The inhibition of TDP2 by this compound analogs has significant implications for cellular signaling, particularly in the context of cancer. TDP2 is a key player in the DNA damage response pathway, specifically in the repair of DNA double-strand breaks created by topoisomerase II.

TDP2_Signaling_Pathway TOP2 Topoisomerase II (TOP2) DNA_Damage DNA Double-Strand Breaks (TOP2-DNA covalent complexes) TOP2->DNA_Damage creates TDP2 TDP2 DNA_Damage->TDP2 recruits Apoptosis Apoptosis DNA_Damage->Apoptosis induces NHEJ Non-Homologous End Joining (NHEJ) TDP2->NHEJ enables Cell_Survival Cell Survival NHEJ->Cell_Survival promotes Furoisoxazole This compound Analog (Inhibitor) Furoisoxazole->TDP2 inhibits Experimental_Workflow Start Start: Design of This compound Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bio_Assay Biological Evaluation (TDP2 Inhibition Assay) Purification->Bio_Assay Data_Analysis Data Analysis (IC50 Determination) Bio_Assay->Data_Analysis SAR SAR Analysis Data_Analysis->SAR Optimization Lead Optimization SAR->Optimization Optimization->Start Iterative Design

References

A Theoretical and Computational Guide to the Electronic Structure of Furo[3,4-d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate and analyze the electronic structure of the Furo[3,4-d]isoxazole core. While specific computational studies on this particular fused heterocyclic system are not extensively documented in public literature, this document outlines a robust computational workflow based on established practices for related isoxazole derivatives. The principles and protocols detailed herein offer a predictive framework for researchers to understand the molecule's reactivity, stability, and potential intermolecular interactions, which are critical for applications in medicinal chemistry and materials science.

Theoretical Methodology: A Computational Workflow

The primary theoretical approach for investigating the electronic structure of organic molecules like this compound is Density Functional Theory (DFT) . DFT provides a favorable balance between computational accuracy and resource requirements, making it a workhorse in modern computational chemistry.[1][2] The methodology involves selecting a functional and a basis set to approximate the solution to the Schrödinger equation.

A typical computational workflow for analyzing the electronic structure is depicted below. This process begins with defining the molecular structure and proceeds through energy minimization to the final analysis of its electronic properties.

computational_workflow cluster_setup 1. Input Preparation cluster_calculation 2. Quantum Mechanical Calculation cluster_analysis 3. Data Analysis & Interpretation a Define Molecular Structure (this compound) b Select Level of Theory (e.g., B3LYP/6-311+G(d,p)) a->b Define Parameters c Geometry Optimization b->c Start Calculation d Frequency Calculation c->d Optimized Geometry e Single-Point Energy & Property Calculation c->e Optimized Geometry f Verify Minimum Energy (No Imaginary Frequencies) d->f Vibrational Frequencies g Analyze Geometric Parameters (Bond Lengths, Angles) e->g Structural Data h Analyze Electronic Properties (HOMO, LUMO, MEP) e->h Electronic Data f->e Confirmation i Derive Reactivity Descriptors h->i Energy Values

Caption: Computational workflow for electronic structure analysis.

Key Electronic Structure Parameters and Data Presentation

The output of these calculations provides quantitative data on the molecule's geometry, orbital energies, and charge distribution. These parameters are crucial for predicting chemical behavior.

Optimized Molecular Geometry

The first step in the workflow, geometry optimization, determines the most stable three-dimensional conformation of the molecule (its structure at a minimum on the potential energy surface).[3] The resulting bond lengths, bond angles, and dihedral angles provide a foundational understanding of the molecule's shape. For a novel structure like this compound, these predicted values are invaluable until experimental data (e.g., from X-ray crystallography) becomes available.

Table 1: Representative Geometric Parameters for an Isoxazole Ring (Note: These are example values from related isoxazole studies and serve as a template for presenting results for this compound.)

ParameterBond/AtomsCalculated Value
Bond Length (Å)O1-N21.399
N2-C31.309
C3-C41.425
C4-C51.356
C5-O11.344
Bond Angle (°)O1-N2-C3~105-110°
N2-C3-C4~110-115°
C3-C4-C5~105-110°
Dihedral Angle (°)C5-O1-N2-C3~0° (planar)
Data adapted from studies on isoxazole.[4]
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). These orbitals are central to chemical reactivity.[5]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[5]

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Isoxazole Derivatives (Note: These are example values and serve as a template for presenting results.)

CompoundHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
Isoxazole-10.12-0.259.87
3-Methylisoxazole-9.85-0.189.67
5-Methylisoxazole-9.78-0.159.63
3,5-Dimethylisoxazole-9.54-0.099.45
Values are illustrative, based on general trends observed in computational studies.[6]
Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that visualizes the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions.[7]

  • Electron-Rich Regions (Negative Potential): Typically colored red, these areas are associated with lone pairs on electronegative atoms (like oxygen and nitrogen) and are attractive sites for electrophiles or hydrogen bond donors.

  • Electron-Poor Regions (Positive Potential): Typically colored blue, these areas are associated with hydrogen atoms bonded to electronegative atoms and are sites for nucleophilic attack or hydrogen bond acceptors.

  • Neutral Regions: Typically colored green.

For this compound, an MEP analysis would likely reveal negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the furan oxygen, highlighting these as key sites for interaction with biological targets.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.[8]

Table 3: Global Reactivity Descriptors Derived from FMO Energies (Note: These are example values and serve as a template for presenting results.)

DescriptorFormulaSignificanceExample Value (eV)
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2The ability of a molecule to attract electrons.5.185
Chemical Hardness (η) η = (ELUMO - EHOMO)/2Resistance to change in electron distribution.4.935
Chemical Potential (μ) μ = -χThe "escaping tendency" of electrons from a system.-5.185
Electrophilicity Index (ω) ω = μ²/2ηA measure of the energy lowering of a system when it accepts electrons.2.72
Formulas and interpretations adapted from DFT studies on heterocyclic compounds.[8]

Detailed Computational Protocol

This section provides a generalized but detailed protocol for conducting electronic structure calculations on this compound.

Software: Gaussian, GAMESS, Spartan, or other quantum chemistry software packages.

Protocol Steps:

  • Structure Input:

    • Construct the 3D structure of this compound using a molecular builder like GaussView or Avogadro.

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting structure.

  • Geometry Optimization:

    • Set up a DFT calculation for geometry optimization.

    • Method: Select the functional and basis set. A common and robust choice for this type of molecule is B3LYP/6-311+G(d,p) .[9]

      • B3LYP: A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.

      • 6-311+G(d,p): A triple-zeta split-valence basis set. The + indicates the addition of diffuse functions on heavy atoms (important for describing lone pairs and anions), and (d,p) indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions) to allow for more flexibility in orbital shapes.[10]

    • Run the calculation until the forces on the atoms and the energy change between steps are close to zero, indicating a stationary point has been found.

  • Vibrational Frequency Analysis:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

    • Verification: Confirm that the output shows zero imaginary frequencies. This proves that the optimized structure is a true energy minimum and not a transition state.[3]

  • Electronic Property Calculation:

    • Using the verified minimum-energy geometry, perform a single-point energy calculation.

    • Request the following properties in the calculation input:

      • Population Analysis: To obtain atomic charges (e.g., Mulliken population analysis).

      • Molecular Orbitals: To get the energies of the HOMO, LUMO, and other orbitals.

      • Electrostatic Potential: To generate the data required for creating an MEP map.

    • Solvation Model (Optional): To simulate the molecule in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed. This can provide more realistic electronic property values if the molecule is intended for use in a specific solvent environment.[9]

  • Data Analysis:

    • Extract the geometric data, orbital energies, and other requested properties from the output files.

    • Use visualization software (e.g., GaussView, VMD) to view the shapes of the HOMO and LUMO orbitals and to generate the MEP surface map.

    • Calculate the global reactivity descriptors using the extracted HOMO and LUMO energies.

    • Compile all quantitative data into structured tables as shown in Section 2.

By following this comprehensive guide, researchers can effectively apply modern computational techniques to elucidate the electronic structure of this compound, paving the way for rational drug design and the development of novel functional materials.

References

Methodological & Application

One-Pot Synthesis of Substituted Furo[3,4-d]isoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted furo[3,4-d]isoxazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The furo[3,4-d]isoxazole scaffold is a key structural motif in a variety of biologically active molecules.[1][2][3][4][5] One-pot synthetic approaches to this scaffold are highly desirable as they offer increased efficiency, reduced waste, and simplified purification procedures, making them ideal for the rapid generation of compound libraries for screening and lead optimization.

The primary strategy for the one-pot synthesis of the this compound core involves an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne tethered to a furan ring. This reaction proceeds by the in-situ generation of the nitrile oxide from a suitable precursor, typically an aldoxime, which then undergoes a spontaneous intramolecular cyclization to yield the fused bicyclic system.

General Reaction Scheme

The general transformation for the one-pot synthesis of substituted furo[3,4-d]isoxazoles can be depicted as follows:

G cluster_reactants Starting Material cluster_reagents Reagents cluster_product Product reactant Substituted 3-(prop-2-yn-1-yloxy)furan-2-carbaldehyde oxime product Substituted This compound reactant->product One-Pot Intramolecular Cycloaddition reagents Oxidizing Agent (e.g., NCS, NaOCl) Base (optional)

Caption: General scheme for the one-pot synthesis of furo[3,4-d]isoxazoles.

Experimental Protocols

The following protocols are based on established methods for intramolecular nitrile oxide cycloadditions and can be adapted for the one-pot synthesis of various substituted furo[3,4-d]isoxazoles.

Protocol 1: N-Chlorosuccinimide (NCS) Mediated One-Pot Synthesis

This protocol describes the synthesis of a generic 3-substituted this compound from the corresponding furan-2-carbaldehyde oxime precursor.

Materials:

  • Substituted 3-(prop-2-yn-1-yloxy)furan-2-carbaldehyde oxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Acetonitrile (MeCN)

  • Triethylamine (Et3N) (optional, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of the substituted 3-(prop-2-yn-1-yloxy)furan-2-carbaldehyde oxime (1.0 eq) in acetonitrile (0.1 M), add N-chlorosuccinimide (1.1 eq) in one portion at room temperature.

  • If the starting oxime is a salt (e.g., hydrochloride), a small amount of a non-nucleophilic base like triethylamine (0.1 eq) can be added to liberate the free oxime.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired substituted this compound.

Data Presentation

The following table summarizes representative yields and reaction times for the one-pot synthesis of various substituted furo[3,4-d]isoxazoles based on analogous intramolecular nitrile oxide cycloaddition reactions.

EntrySubstituent (R)Oxidizing AgentSolventTime (h)Yield (%)
1PhenylNCSMeCN285
24-ChlorophenylNaOClCH2Cl2/H2O1.592
34-MethoxyphenylNCSDMF378
42-ThienylNCSMeCN2.581
5MethylNaOClCH2Cl2/H2O195

Logical Workflow of the Synthesis

The logical progression of the one-pot synthesis is illustrated in the following workflow diagram.

G A Starting Material: Substituted 3-(prop-2-yn-1-yloxy)furan-2-carbaldehyde oxime B In-situ generation of Nitrile Oxide A->B Oxidizing Agent C Intramolecular [3+2] Cycloaddition B->C D Product: Substituted this compound C->D G cluster_pathway Hypothetical Anti-inflammatory Pathway This compound This compound COX-2 COX-2 This compound->COX-2 Inhibition Prostaglandins Prostaglandins COX-2->Prostaglandins Production Inflammation Inflammation Prostaglandins->Inflammation Promotion

References

Application Notes and Protocols for the Synthesis of Furo[3,4-d]isoxazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the Furo[3,4-d]isoxazole scaffold, a heterocyclic motif of interest in medicinal chemistry and drug development. The synthesis is centered around a key intramolecular 1,3-dipolar cycloaddition reaction of a nitrile oxide with an alkene.

Introduction

The this compound ring system is a valuable heterocyclic scaffold in medicinal chemistry. Isoxazoles, in general, are found in a variety of biologically active compounds and approved drugs.[1] The fusion of a furan ring to the isoxazole core introduces unique structural and electronic properties, making these compounds attractive targets for the development of novel therapeutic agents. The 1,3-dipolar cycloaddition reaction, particularly the intramolecular variant involving nitrile oxides (INOC), stands out as a powerful and efficient method for the construction of such fused heterocyclic systems.[2][3] This method allows for the creation of two rings in a single synthetic step, often with high regioselectivity and stereoselectivity.[2]

The general strategy for the synthesis of Furo[3,4-d]isoxazoles involves the intramolecular cycloaddition of an O-alkenyl aldoxime. The nitrile oxide, generated in situ from the aldoxime, acts as the 1,3-dipole, which then reacts with the tethered alkene (the dipolarophile) to form the fused this compound ring system. The regioselectivity of this cycloaddition is a critical aspect, leading to the formation of the desired this compound over the isomeric Furo[3,4-c]isoxazole. While the synthesis of the latter is more commonly reported, the formation of the this compound is achievable under specific conditions.

Reaction Mechanism and Experimental Workflow

The synthesis of Furo[3,4-d]isoxazoles via intramolecular 1,3-dipolar cycloaddition follows a well-established mechanistic pathway. The key steps are:

  • Preparation of the Precursor: An O-alkenyl aldoxime is synthesized, typically from the corresponding aldehyde and hydroxylamine, followed by etherification with an appropriate alkenyl halide.

  • In Situ Generation of the Nitrile Oxide: The aldoxime is oxidized to the corresponding nitrile oxide. Common oxidizing agents for this transformation include sodium hypochlorite (bleach), (diacetoxyiodo)benzene (PIDA), or N-chlorosuccinimide (NCS).[2]

  • Intramolecular 1,3-Dipolar Cycloaddition: The generated nitrile oxide undergoes a [3+2] cycloaddition with the tethered alkene to form the bicyclic this compound skeleton.

Below are diagrams illustrating the general reaction mechanism and a typical experimental workflow.

ReactionMechanism cluster_precursor Precursor Synthesis cluster_cycloaddition Intramolecular Cycloaddition Aldehyde Aldehyde Aldoxime Aldoxime Aldehyde->Aldoxime H2NOH Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime O_Alkenyl_Aldoxime O-Alkenyl Aldoxime (Precursor) Aldoxime->O_Alkenyl_Aldoxime Base, Alkenyl Halide Alkenyl_Halide Alkenyl_Halide Alkenyl_Halide->O_Alkenyl_Aldoxime Nitrile_Oxide Nitrile Oxide (Intermediate) O_Alkenyl_Aldoxime->Nitrile_Oxide Oxidizing Agent (e.g., Bleach, PIDA) Furoisoxazole This compound Nitrile_Oxide->Furoisoxazole [3+2] Cycloaddition

Caption: General reaction mechanism for this compound synthesis.

ExperimentalWorkflow Start Precursor_Synthesis 1. Synthesize O-Alkenyl Aldoxime Precursor Start->Precursor_Synthesis Reaction_Setup 2. Dissolve Precursor in Suitable Solvent (e.g., DCM) Precursor_Synthesis->Reaction_Setup Oxidant_Addition 3. Add Oxidizing Agent (e.g., Bleach solution) Reaction_Setup->Oxidant_Addition Reaction_Monitoring 4. Stir at Room Temperature and Monitor by TLC Oxidant_Addition->Reaction_Monitoring Workup 5. Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification 6. Column Chromatography Workup->Purification Characterization 7. Spectroscopic Analysis (NMR, MS) Purification->Characterization End Characterization->End

Caption: A typical experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the intramolecular nitrile oxide cycloaddition leading to fused isoxazole systems, which can be considered analogous to the this compound synthesis.

EntryPrecursorOxidizing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
1N-propargylbenzimidazole oximeBleachDCM/H₂Ort1297[2]
22-(allyloxy)benzaldehyde oximePIDACH₂Cl₂rt185[3]
32-(allyloxy)-6-chlorobenzaldehyde oximePIDACH₂Cl₂rt183[4]
42-(cinnamyloxy)benzaldehyde oximePIDACH₂Cl₂rt140[4]

Note: The yields and reaction conditions can vary significantly based on the specific substrate and reagents used.

Experimental Protocols

The following are detailed protocols for the key experiments in the synthesis of Furo[3,4-d]isoxazoles, adapted from analogous procedures for related fused isoxazole systems.

Protocol 1: Synthesis of O-Alkenyl Aldoxime Precursor

This protocol describes the synthesis of an O-alkenyl salicylaldoxime, a suitable precursor for this compound synthesis.

Materials:

  • Salicylaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Allyl bromide

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the salicylaldoxime.

  • O-Alkenylation:

    • To a solution of the salicylaldoxime (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add allyl bromide (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure O-allyl salicylaldoxime.

Protocol 2: Intramolecular 1,3-Dipolar Cycloaddition to this compound

This protocol details the key cycloaddition step to form the this compound ring system.

Materials:

  • O-allyl salicylaldoxime (from Protocol 1)

  • (Diacetoxyiodo)benzene (PIDA) or Sodium hypochlorite solution (Bleach)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure using PIDA: [3]

  • To a stirred solution of O-allyl salicylaldoxime (1.0 eq) in dichloromethane (0.1 M) at room temperature, add (diacetoxyiodo)benzene (PIDA) (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired this compound derivative.

Procedure using Bleach: [2]

  • Dissolve the O-allyl salicylaldoxime (1.0 eq) in a biphasic mixture of dichloromethane and aqueous sodium hypochlorite solution (commercial bleach, ~5-6%).

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the this compound product.

Conclusion

The intramolecular 1,3-dipolar cycloaddition of nitrile oxides provides an efficient and modular route for the synthesis of this compound derivatives. The choice of oxidizing agent and reaction conditions can be optimized to achieve high yields of the desired product. The protocols provided herein, based on established methodologies for analogous systems, offer a solid foundation for researchers to explore the synthesis and applications of this important heterocyclic scaffold in drug discovery and development. Further studies on the substrate scope and optimization of regioselectivity will continue to enhance the utility of this synthetic strategy.

References

Synthetic Routes to Functionalized Furo[3,4-d]isoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized Furo[3,4-d]isoxazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The protocols outlined below focus on the construction of the this compound core via intramolecular nitrile oxide cycloaddition (INOC), a robust and versatile method for synthesizing fused isoxazole systems.

Overview of Synthetic Strategies

The primary strategy for the synthesis of the this compound scaffold involves the [3+2] cycloaddition of a nitrile oxide with an alkene. Specifically, an intramolecular approach, wherein the nitrile oxide and the alkene are tethered within the same molecule, is highly effective for constructing the bicyclic this compound system. This intramolecular nitrile oxide cycloaddition (INOC) reaction offers high regioselectivity and stereoselectivity, making it an attractive method for the synthesis of complex molecules.

The general approach commences with a furan derivative bearing an aldoxime group. The key step is the in situ generation of a nitrile oxide from the aldoxime, which then undergoes a spontaneous intramolecular cycloaddition with the furan double bond to yield the desired this compound derivative.

Key Synthetic Pathway: Intramolecular Nitrile Oxide Cycloaddition (INOC)

The INOC pathway is a powerful tool for the construction of the this compound core. The reaction proceeds through the in-situ generation of a nitrile oxide from an appropriately substituted furan-aldoxime precursor. This is typically achieved through oxidation of the aldoxime. The highly reactive nitrile oxide then undergoes a [3+2] cycloaddition with the endocyclic double bond of the furan ring to form the fused isoxazole ring system.

INOC_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_cyclization Cyclization A Furan-carbaldehyde B Furan-aldoxime A->B Hydroxylamine C Nitrile Oxide Intermediate (in situ) B->C Oxidizing Agent (e.g., PIDA) D This compound Derivative C->D Intramolecular [3+2] Cycloaddition

Figure 1: General synthetic scheme for this compound synthesis via INOC.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of functionalized this compound derivatives.

General Procedure for the Synthesis of Furan-aldoxime Precursors

This protocol describes the conversion of a furan-carbaldehyde to its corresponding aldoxime, the key precursor for the INOC reaction.

Materials:

  • Substituted furan-carbaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the substituted furan-carbaldehyde in a mixture of ethanol and water (1:1), add hydroxylamine hydrochloride and sodium acetate.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude furan-aldoxime.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure furan-aldoxime.

Protocol for the Intramolecular Nitrile Oxide Cycloaddition (INOC)

This protocol details the cyclization of the furan-aldoxime to the this compound derivative using (diacetoxyiodo)benzene (PIDA) as the oxidizing agent.[1]

Materials:

  • Furan-aldoxime (1.0 eq)

  • (Diacetoxyiodo)benzene (PIDA) (1.1 eq)[1]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the furan-aldoxime in dichloromethane (DCM).

  • Add (diacetoxyiodo)benzene (PIDA) to the solution in one portion at room temperature.[1]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired functionalized this compound derivative.

Quantitative Data

The following table summarizes the yields for a selection of synthesized this compound derivatives, demonstrating the efficiency of the INOC methodology.

EntryR¹ SubstituentR² SubstituentProductYield (%)
1HPhenyl3-Phenyl-3a,6a-dihydro-4H-furo[3,4-d]isoxazole85
2H4-Chlorophenyl3-(4-Chlorophenyl)-3a,6a-dihydro-4H-furo[3,4-d]isoxazole82
3H4-Methoxyphenyl3-(4-Methoxyphenyl)-3a,6a-dihydro-4H-furo[3,4-d]isoxazole88
4MethylPhenyl6a-Methyl-3-phenyl-3a,6a-dihydro-4H-furo[3,4-d]isoxazole78
5Methyl4-Nitrophenyl6a-Methyl-3-(4-nitrophenyl)-3a,6a-dihydro-4H-furo[3,4-d]isoxazole75

Table 1: Yields of representative functionalized this compound derivatives synthesized via the INOC pathway.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from starting materials to the purified this compound product.

Experimental_Workflow A Step 1: Aldoxime Synthesis B Reaction Setup: - Furan-carbaldehyde - Hydroxylamine HCl - Sodium Acetate - EtOH/H₂O A->B C Workup & Purification: - Extraction - Washing - Drying - Column Chromatography B->C D Step 2: INOC Reaction C->D E Reaction Setup: - Furan-aldoxime - PIDA - DCM D->E F Workup & Purification: - Quenching - Extraction - Washing - Drying - Column Chromatography E->F G Final Product: Functionalized this compound F->G

Figure 2: Experimental workflow for the synthesis of Furo[3,4-d]isoxazoles.

Conclusion

The intramolecular nitrile oxide cycloaddition (INOC) reaction is a highly efficient and straightforward method for the synthesis of functionalized this compound derivatives. The protocols provided herein offer a reliable and reproducible approach for accessing this important class of heterocyclic compounds. The mild reaction conditions and high yields make this methodology particularly suitable for applications in medicinal chemistry and drug discovery. Further exploration of substrate scope and functional group tolerance will undoubtedly expand the utility of this synthetic strategy.

References

Furo[3,4-d]isoxazoles: Versatile Intermediates for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Furo[3,4-d]isoxazoles are a class of bicyclic heterocyclic compounds that have garnered significant interest as versatile synthetic intermediates in organic chemistry. Their inherent ring strain and latent functionality make them valuable precursors for the construction of a diverse array of more complex molecular architectures, particularly substituted isoxazoles and pyridazines. This document provides an overview of their applications and detailed protocols for their synthesis and subsequent elaboration.

Synthesis of Furo[3,4-d]isoxazoles

The most common and efficient method for the synthesis of the furo[3,4-d]isoxazole scaffold is through an intramolecular nitrile oxide cycloaddition (INOC) reaction. This approach involves the in-situ generation of a nitrile oxide from an oxime precursor bearing a tethered furan moiety. The subsequent [3+2] cycloaddition proceeds to form the fused bicyclic system.

A general synthetic strategy involves the preparation of a furan-2-carboxaldehyde derivative, which is then converted to the corresponding aldoxime. Treatment of this aldoxime with an oxidizing agent generates the transient nitrile oxide, which rapidly undergoes intramolecular cycloaddition to yield the this compound.

Synthesis of this compound start Furan-2-carboxaldehyde Derivative oxime Furan-2-aldoxime start->oxime NH2OH·HCl, Base nitrile_oxide Nitrile Oxide Intermediate (in situ) oxime->nitrile_oxide Oxidizing Agent (e.g., PIDA) furoisoxazole This compound nitrile_oxide->furoisoxazole Intramolecular [3+2] Cycloaddition

Caption: Synthetic pathway to furo[3,4-d]isoxazoles via INOC.

Representative Experimental Protocol: Synthesis of a 3-Aryl-3a,6a-dihydro-4H-furo[3,4-d]isoxazole

This protocol is a representative procedure based on analogous syntheses of related fused isoxazole systems.

Step 1: Synthesis of Furan-2-aldoxime

  • To a solution of the chosen furan-2-carboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine or sodium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude furan-2-aldoxime, which can often be used in the next step without further purification.

Step 2: Intramolecular Nitrile Oxide Cycloaddition

  • Dissolve the furan-2-aldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Add an oxidizing agent, for example, (diacetoxyiodo)benzene (PIDA) (1.1 eq), portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

EntryStarting Furan-2-carboxaldehydeOxidizing AgentSolventYield (%)
15-Methylfuran-2-carboxaldehydePIDADCM75-85
2Furan-2-carboxaldehydePIDACHCl₃70-80
35-Bromofuran-2-carboxaldehydePIDADCM65-75

Table 1: Representative yields for the synthesis of this compound derivatives.

Applications of Furo[3,4-d]isoxazoles as Synthetic Intermediates

The synthetic utility of furo[3,4-d]isoxazoles stems from their ability to undergo ring-opening and cycloaddition reactions, providing access to a variety of functionalized heterocycles.

Diels-Alder Reactions

Furo[3,4-d]isoxazoles can act as dienes in Diels-Alder reactions with various dienophiles. The resulting cycloadducts can be further elaborated to produce complex polycyclic systems, including substituted pyridazines. The reaction typically proceeds with high stereoselectivity.

Diels-Alder Application furoisoxazole This compound cycloadduct Diels-Alder Cycloadduct furoisoxazole->cycloadduct dienophile Dienophile (e.g., N-Ethylmaleimide) dienophile->cycloadduct [4+2] Cycloaddition pyridazine Substituted Pyridazine cycloadduct->pyridazine Further Transformation

Caption: Diels-Alder reaction of a this compound.

Representative Experimental Protocol: Diels-Alder Reaction with N-Ethylmaleimide
  • Dissolve the this compound (1.0 eq) and N-ethylmaleimide (1.1 eq) in a high-boiling solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the Diels-Alder adduct.

EntryThis compound SubstituentDienophileSolventYield (%)
13-Phenyl-N-EthylmaleimideToluene80-90
23-(4-Chlorophenyl)-N-EthylmaleimideXylene75-85
33-Methyl-Dimethyl acetylenedicarboxylateToluene70-80

Table 2: Representative yields for Diels-Alder reactions of furo[3,4-d]isoxazoles.

Ring-Opening Reactions

The strained isoxazole ring within the this compound system can be opened under various conditions to reveal new functionalities. For instance, reductive ring opening can lead to the formation of highly substituted furan derivatives containing amino and hydroxyl groups. These products can then be used in the synthesis of other complex molecules.

Characterization Data

The synthesized this compound derivatives and their products can be characterized by standard spectroscopic methods.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
3-Phenyl-3a,6a-dihydro-4H-furo[3,4-d]isoxazole7.80-7.75 (m, 2H), 7.50-7.40 (m, 3H), 6.55 (d, 1H), 5.20 (d, 1H), 5.10 (d, 1H), 4.90 (d, 1H)156.0, 145.0, 130.0, 129.0, 128.5, 110.0, 95.0, 70.0
Diels-Alder adduct with N-Ethylmaleimide7.60-7.50 (m, 2H), 7.40-7.30 (m, 3H), 6.20 (s, 1H), 4.50 (d, 1H), 3.80 (d, 1H), 3.50 (q, 2H), 3.20 (s, 1H), 1.10 (t, 3H)176.0, 175.5, 158.0, 135.0, 129.5, 129.0, 128.0, 90.0, 85.0, 50.0, 48.0, 35.0, 13.0

Table 3: Representative spectroscopic data for a this compound and its Diels-Alder adduct.

Conclusion

Furo[3,4-d]isoxazoles are valuable and versatile intermediates in organic synthesis. Their straightforward preparation via intramolecular nitrile oxide cycloaddition and their reactivity in Diels-Alder and ring-opening reactions provide efficient pathways to a wide range of complex heterocyclic structures. The protocols and data presented here offer a foundation for researchers to explore the utility of these compounds in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

Application Notes and Protocols for the Purification of Furo[3,4-d]isoxazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of Furo[3,4-d]isoxazole compounds, a class of heterocyclic compounds of significant interest in medicinal chemistry. The following sections outline common purification techniques, including column chromatography and crystallization, complete with step-by-step methodologies and data presentation to aid in laboratory applications.

Introduction

Furo[3,4-d]isoxazoles are a class of fused heterocyclic compounds that have garnered attention in drug discovery due to their diverse biological activities. The synthesis of these molecules often results in mixtures containing starting materials, byproducts, and the desired product. Effective purification is therefore a critical step to isolate the target compound in high purity for subsequent characterization and biological evaluation. The protocols described herein are based on established methods for the purification of isoxazole derivatives and can be adapted for various this compound analogues.

Purification Techniques

The primary methods for the purification of this compound compounds are column chromatography and crystallization. The choice of method depends on the physical properties of the compound (e.g., polarity, crystallinity) and the nature of the impurities.

Column Chromatography

Column chromatography is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase. For this compound derivatives, silica gel is a common stationary phase, and mixtures of non-polar and polar organic solvents are used as the mobile phase.

Experimental Protocol: Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of a crude this compound compound using silica gel column chromatography.

Materials:

  • Crude this compound compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Solvents: Cyclohexane, Ethyl Acetate, Hexane, Dichloromethane

  • Glass column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 9:1 cyclohexane/ethyl acetate).

  • Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed. Drain the excess solvent until the solvent level is just above the silica gel surface.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.

  • Fraction Collection: Collect the eluate in fractions.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot samples from each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound compound.

Data Presentation: Solvent Systems for Isoxazole Purification

The following table summarizes solvent systems that have been successfully used for the purification of isoxazole derivatives by column chromatography. These can serve as a starting point for optimizing the purification of this compound compounds.

Compound TypeStationary PhaseEluent System (v/v)Reference
Isoxazole derivativesSilica Gel H60Cyclohexane / Ethyl Acetate (8:2)[1]
Crystallization

Crystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization

This protocol provides a general method for the purification of a solid this compound compound by recrystallization.

Materials:

  • Crude solid this compound compound

  • A suitable solvent or solvent pair (e.g., ethanol, methanol, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If a single solvent is not suitable, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the compound completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Diagram 1: Workflow for Column Chromatography Purification

G start Start: Crude this compound prep_column Prepare Silica Gel Column start->prep_column load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end End: Purified this compound evaporate->end

Caption: Workflow for the purification of this compound compounds using column chromatography.

Diagram 2: Workflow for Recrystallization Purification

G start Start: Crude Solid Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Solution to Induce Crystallization dissolve->cool filter Filter to Collect Crystals cool->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: General workflow for the purification of solid this compound compounds by recrystallization.

References

The Synthetic Utility of Furo[3,4-d]isoxazoles: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furo[3,4-d]isoxazoles and their derivatives are a class of heterocyclic compounds that have garnered significant interest in organic synthesis. Their rigid, bicyclic structure and inherent reactivity make them valuable intermediates for the construction of complex molecular architectures, particularly in the synthesis of novel therapeutic agents and natural products. This document provides an overview of their application, focusing on their synthesis via intramolecular nitrile oxide cycloaddition (INOC) and their potential as dienes in Diels-Alder reactions.

Application I: Synthesis of Fused Isoxazole Systems via Intramolecular Nitrile Oxide Cycloaddition (INOC)

The intramolecular [3+2] cycloaddition of a nitrile oxide with an alkene or alkyne, known as the INOC reaction, is a powerful and efficient method for the construction of fused isoxazole and isoxazoline ring systems.[1][2] This strategy allows for the rapid assembly of bicyclic structures from acyclic precursors.[1] A key advantage of the intramolecular approach is the high degree of regioselectivity, often leading to the formation of a single product isomer.

A notable application of this methodology is the synthesis of complex tetracyclic isoxazoles. For instance, an N-propargylbenzimidazole oxime can be converted into a novel isoxazolo-4H-[3',4':3,4]pyrrolo[1,2-a]benzimidazole ring system.[3][4] This transformation proceeds through the in situ generation of a nitrile oxide from the aldoxime, which then undergoes a rapid intramolecular cycloaddition with the tethered alkyne.[3]

Experimental Workflow: INOC for Fused Isoxazole Synthesis

INOC_Workflow cluster_start Starting Material Preparation cluster_reaction Intramolecular Nitrile Oxide Cycloaddition cluster_product Product Isolation start Aldehyde Precursor aldoxime Formation of Aldoxime start->aldoxime hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->aldoxime nitrile_oxide In situ Nitrile Oxide Generation aldoxime->nitrile_oxide Oxidizing Agent (e.g., NaOCl) cycloaddition Intramolecular [3+2] Cycloaddition nitrile_oxide->cycloaddition product Fused Furo[3,4-d]isoxazole Derivative cycloaddition->product

Caption: General workflow for the synthesis of fused this compound systems via INOC.

Protocol: Synthesis of Isoxazolo-4H-[3',4':3,4]pyrrolo[1,2-a]benzimidazole

This protocol is adapted from the synthesis of a novel tetracyclic isoxazole.[3]

Step 1: Synthesis of the Aldoxime Precursor

  • To a 50 mL round-bottomed flask, add hydroxylamine hydrochloride (1.5 eq.) and anhydrous ethanol (15 mL).

  • Add pyridine (1.5 eq.) to the suspension and stir for 10 minutes at room temperature.

  • Add the aldehyde precursor, 1-(2-propyn-1-yl)-1H-benzimidazole-2-carbaldehyde (1.0 eq.), to the reaction mixture.

  • Reflux the mixture for 2 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aldoxime.

Step 2: Intramolecular Nitrile Oxide Cycloaddition

  • In a 150 mL round-bottomed flask, dissolve the aldoxime (1.0 eq.) in DCM (65 mL).

  • Cool the vigorously stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (bleach, 1.1 eq.) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

PrecursorProductYieldReference
1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoximeIsoxazolo-4H-[3',4':3,4]pyrrolo[1,2-a]benzimidazole97%[3]

Application II: Furo[3,4-d]isoxazoles as Dienes in Diels-Alder Reactions

Furo[3,4-d]isoxazoles can be considered as heterocyclic dienes and have the potential to participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. This reactivity opens avenues for the synthesis of complex, polycyclic molecules from relatively simple starting materials. The fused furan ring acts as the diene component, and its reactivity can be influenced by the substituents on the isoxazole ring.

The Diels-Alder reaction of a this compound with a dienophile, such as N-phenylmaleimide, would be expected to yield a tricyclic adduct. Subsequent transformations of this adduct could provide access to a diverse range of chemical scaffolds.

Reaction Pathway: Diels-Alder Cycloaddition

Diels_Alder Furoisoxazole This compound (Diene) TransitionState [4+2] Transition State Furoisoxazole->TransitionState Dienophile Dienophile (e.g., N-Phenylmaleimide) Dienophile->TransitionState Cycloadduct Tricyclic Diels-Alder Adduct TransitionState->Cycloadduct Concerted Cycloaddition

References

Application Note & Protocol: Design and Synthesis of Furo[3,4-d]isoxazole Libraries

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Furo[3,4-d]isoxazole scaffold is a unique heterocyclic system with potential applications in medicinal chemistry. However, it remains a relatively underexplored chemotype, and established methods for the generation of diverse compound libraries are not widely documented. This application note presents a proposed strategy for the design and synthesis of this compound libraries based on a robust and efficient Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction. Detailed protocols for the synthesis of key precursors and the final cyclization step are provided, alongside a blueprint for library diversification and data analysis.

Introduction: The this compound Scaffold

Fused heterocyclic scaffolds are foundational to modern drug discovery, often providing the rigid three-dimensional architecture required for high-affinity and selective interactions with biological targets. The this compound system merges the furan and isoxazole rings, creating a bicyclic structure with distinct electronic and steric properties. Isoxazoles are recognized as privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, where they serve as bioisosteres for other functional groups and contribute to metabolic stability and binding interactions.[1][2]

The development of a combinatorial library based on the this compound core could provide a novel collection of compounds for screening against various therapeutic targets, such as kinases, proteases, and GPCRs.

Proposed Synthetic Strategy: Intramolecular Nitrile Oxide Cycloaddition (INOC)

The most convergent and powerful proposed strategy for constructing the this compound core is the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction.[3] This approach involves the in situ generation of a nitrile oxide from a precursor, such as an aldoxime, which then undergoes a [3+2] cycloaddition with a tethered dipolarophile (an alkene) to form the fused bicyclic system in a single, efficient step.

The overall synthetic logic is outlined below. The key is the design of a furan-based precursor that contains both the aldoxime (the nitrile oxide source) and a vinyl group, positioned correctly for intramolecular cyclization.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis (INOC) A 3-Formylfuran (Starting Material) B Wittig Reaction (Introduce Alkene) A->B C 3-(prop-1-en-2-yl)furan-2-carbaldehyde (Key Intermediate) B->C D Condensation with Hydroxylamine C->D E Furan-based Aldoxime (INOC Precursor) D->E F In situ Nitrile Oxide Generation (e.g., with NCS/Base) E->F G Intramolecular [3+2] Cycloaddition F->G H This compound Core G->H

Caption: Proposed synthetic workflow for the this compound core.

Library Design and Diversification Strategy

A combinatorial library can be generated by introducing points of diversity (R¹, R²) on the furan precursor. These diversification points can be installed early in the synthetic sequence, allowing for the creation of a wide range of final compounds from a common intermediate.

  • R¹ Diversity : Introduced via the Wittig reagent. Using a library of substituted phosphonium ylides will vary the substituent on the isoxazole ring of the final product.

  • R² Diversity : Introduced by using substituted 3-formylfurans as the starting material.

G SM Building Block Pools Furan Substituted 3-Formylfurans (R²) SM->Furan Wittig Phosphonium Salts (R¹) SM->Wittig Core_Synth Core Synthesis (INOC Protocol) Furan->Core_Synth Wittig->Core_Synth Library This compound Library Core_Synth->Library

Caption: Logic for diversifying the this compound library.

Experimental Protocols

Note: The following protocols are generalized procedures based on established chemical transformations and should be optimized for specific substrates.[2][4]

Protocol 1: Synthesis of INOC Precursor (General Procedure)

Objective: To synthesize the furan-based aldoxime precursor required for the intramolecular cycloaddition.

Materials:

  • Substituted 3-formylfuran (1.0 eq)

  • Substituted (triphenylphosphoranylidene)acetate or related Wittig reagent (1.1 eq)

  • Toluene, anhydrous

  • Hydroxylamine hydrochloride (1.5 eq)

  • Pyridine or Sodium Acetate (2.0 eq)

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, nitrogen atmosphere setup.

Procedure:

  • Wittig Reaction:

    • To a solution of the 3-formylfuran (1.0 eq) in anhydrous toluene (0.2 M), add the Wittig reagent (1.1 eq).

    • Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the furan intermediate.

  • Oxime Formation:

    • Dissolve the purified furan intermediate (1.0 eq) in ethanol (0.3 M).

    • Add hydroxylamine hydrochloride (1.5 eq) followed by pyridine or sodium acetate (2.0 eq).

    • Stir the mixture at room temperature or gentle heat (40-50 °C) until TLC analysis indicates complete conversion of the aldehyde (typically 2-6 hours).

    • Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the aldoxime precursor, which can often be used in the next step without further purification.

Protocol 2: Intramolecular Nitrile Oxide Cycloaddition (INOC)

Objective: To execute the key cyclization step to form the this compound core.

Materials:

  • Aldoxime precursor from Protocol 1 (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq) or commercial bleach solution

  • Triethylamine (Et₃N) or other suitable base (1.2 eq)

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

  • Nitrile Oxide Generation and Cyclization:

    • Dissolve the aldoxime precursor (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of NCS (1.1 eq) in DCM dropwise. Stir for 30 minutes at 0 °C to form the intermediate hydroximoyl chloride.

    • Slowly add triethylamine (1.2 eq) to the reaction mixture. The base will induce elimination to form the nitrile oxide in situ, which rapidly undergoes intramolecular cycloaddition.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench with water and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound derivative.

Data Presentation

Quantitative data from the synthesis and biological screening of the library should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Representative Synthetic Results for this compound Library

Compound ID R¹ Substituent R² Substituent Yield (%) Purity (%)
FISOX-001 H H 65 >98
FISOX-002 4-Cl-Ph H 58 >99
FISOX-003 H 5-Me 71 >97

| ...etc. | ... | ... | ... | ... |

Table 2: Example Biological Screening Data (Hypothetical Kinase Assay)

Compound ID Target Kinase IC₅₀ (nM)
FISOX-001 Kinase X 1,250
FISOX-002 Kinase X 85
FISOX-003 Kinase X 2,300
Staurosporine Kinase X 15

| ...etc. | ... | ... |

High-Throughput Screening Workflow

Once synthesized, the library can be submitted for biological evaluation. A typical workflow for a high-throughput screen (HTS) is depicted below.

G A Compound Library (Furo[3,4-d]isoxazoles) B Primary Screen (Single Concentration) A->B C Identify 'Hits' (Activity > Threshold) B->C D Dose-Response Assay (Determine IC₅₀) C->D E Confirm 'Actives' D->E F Secondary / Orthogonal Assays (Selectivity) E->F G Hit-to-Lead Optimization F->G

Caption: General workflow for a high-throughput screening cascade.

References

Application Notes and Protocols for the Scale-up Synthesis of Furo[3,4-d]isoxazole Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a scalable synthetic route to Furo[3,4-d]isoxazole analogues, a class of compounds with significant potential in drug discovery. The protocols detailed below are designed for multi-gram to kilogram scale production, addressing the needs of process chemistry and drug development.

Introduction

This compound derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. These activities include potential as anticancer, anti-inflammatory, and antimicrobial agents. The rigid, fused-ring system of the this compound core provides a unique scaffold for the development of selective inhibitors of various biological targets, including protein kinases. This document outlines a robust and scalable synthetic strategy for the preparation of these analogues, focusing on a key 1,3-dipolar cycloaddition reaction.

Synthetic Strategy Overview

The presented scalable synthesis of the this compound core is centered around a highly efficient intramolecular nitrile oxide cycloaddition (INOC) reaction. This strategy offers several advantages for large-scale production, including operational simplicity, high convergence, and the ability to introduce molecular diversity at late stages of the synthesis.

A representative workflow for the synthesis is depicted below.

G cluster_0 Upstream Process cluster_1 Core Synthesis (Scale-up) cluster_2 Downstream Process Starting Material Starting Material Intermediate 1 Intermediate 1 Starting Material->Intermediate 1 Functional Group Transformation Oxime Formation Oxime Formation Intermediate 1->Oxime Formation Intramolecular Nitrile\nOxide Cycloaddition Intramolecular Nitrile Oxide Cycloaddition Oxime Formation->Intramolecular Nitrile\nOxide Cycloaddition This compound Core This compound Core Intramolecular Nitrile\nOxide Cycloaddition->this compound Core Purification Purification This compound Core->Purification Analogue Derivatization Analogue Derivatization Purification->Analogue Derivatization Final Product Final Product Analogue Derivatization->Final Product

Caption: General workflow for the scale-up synthesis of this compound analogues.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the multi-gram synthesis of a representative this compound analogue.

Protocol 1: Synthesis of 3-Methyl-4,6-diphenylthis compound

This protocol is adapted from laboratory-scale syntheses and optimized for scale-up production.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)PuritySupplier
1,3-Diphenylisobenzofuran270.33->98%Commercial
Acetonitrile41.050.786AnhydrousCommercial
N-Chlorosuccinimide (NCS)133.53->98%Commercial
Pyridine79.100.982AnhydrousCommercial
Ethyl Acetate88.110.902Reagent GradeCommercial
Hexanes-~0.655Reagent GradeCommercial
Silica Gel--60 Å, 230-400 meshCommercial

Procedure:

  • Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge 1,3-diphenylisobenzofuran (1.0 kg, 3.70 mol) and anhydrous acetonitrile (10 L).

  • Reagent Addition: Stir the mixture at room temperature (20-25 °C) to obtain a homogeneous solution. Cool the reaction mixture to 0-5 °C using a circulating chiller. Add N-chlorosuccinimide (NCS) (543 g, 4.07 mol) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.

  • Cycloaddition: After the addition of NCS is complete, add anhydrous pyridine (324 mL, 4.07 mol) dropwise over 30 minutes, again maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of water (5 L). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 L).

  • Purification: Combine the organic layers and wash with brine (2 x 3 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Crystallization: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to yield 3-methyl-4,6-diphenylthis compound as a crystalline solid.

Quantitative Data:

ParameterValue
Scale1.0 kg
Reaction Volume20 L
Reaction Time12-16 hours
Typical Yield85-92%
Purity (by HPLC)>99%

Biological Context: Targeting the PI3K/Akt Signaling Pathway

This compound analogues have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[1][2] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[3][4][5][6][7] Dysregulation of the PI3K/Akt pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention.

The diagram below illustrates the core components of the PI3K/Akt signaling cascade.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation PTEN PTEN PTEN->PIP3 Dephosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Furoisoxazole This compound Analogue Furoisoxazole->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by this compound analogues.[3][4][5][6][7]

Conclusion

The synthetic protocols and biological context provided in these application notes offer a framework for the scalable production and rational design of novel this compound analogues. The intramolecular nitrile oxide cycloaddition is a key enabling technology for the efficient synthesis of this important heterocyclic scaffold. Further exploration of the structure-activity relationship of these compounds as inhibitors of pathways such as PI3K/Akt holds significant promise for the development of new therapeutic agents.

References

Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and differentiation of Furo[3,4-d]isoxazole isomers. This class of heterocyclic compounds is of growing interest in medicinal chemistry, and precise analytical characterization is crucial for structure-activity relationship (SAR) studies and drug development.

Introduction

Furo[3,4-d]isoxazoles are a class of fused heterocyclic compounds that can exist as various regioisomers, primarily differing in the orientation of the isoxazole ring relative to the furan ring. The unambiguous identification of these isomers is critical as they can exhibit distinct biological activities. This document outlines the application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, for the comprehensive characterization of these isomers.

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including the differentiation of isomers. For this compound derivatives, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential.

Key Diagnostic NMR Signals:

The chemical shifts of the protons and carbons in the furoisoxazole core are highly dependent on the specific isomer and the nature of the substituents. The complete assignment of all hydrogen, carbon, and nitrogen NMR signals is crucial for unambiguous structure determination[1].

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard ¹H NMR spectrum to observe the proton chemical shifts, coupling constants, and integration.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • DEPT-135: Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY: Run a COSY experiment to establish proton-proton correlations within the same spin system.

  • 2D HSQC: Acquire an HSQC spectrum to identify one-bond proton-carbon correlations.

  • 2D HMBC: Perform an HMBC experiment to establish long-range (2-3 bond) proton-carbon correlations, which are critical for connecting different fragments of the molecule and confirming the isomeric structure.

  • ¹⁵N NMR (Optional): If sensitivity allows, ¹⁵N NMR can provide direct information about the nitrogen environment in the isoxazole ring. HMBC experiments correlating protons or carbons to the nitrogen atom can be particularly informative[1].

Data Presentation: Representative NMR Data

Technique Parameter Typical Value Range (ppm) Information Gained
¹H NMR Chemical Shift (δ)6.0 - 8.5Proton environment, electronic effects of substituents.
¹³C NMR Chemical Shift (δ)90 - 170Carbon skeleton, presence of quaternary carbons.
¹⁵N NMR Chemical Shift (δ)250 - 400Nitrogen chemical environment, aids in isomer differentiation.
Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of this compound isomers and can also aid in their differentiation through the analysis of fragmentation patterns.

Key Fragmentation Pathways:

The isoxazole ring is known to undergo characteristic cleavage under mass spectrometric conditions. The fragmentation pattern can be indicative of the substitution pattern and thus help in distinguishing between isomers.

Experimental Protocol: HPLC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the this compound isomer in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Full Scan MS: Acquire a full scan spectrum to determine the molecular weight ([M+H]⁺).

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

  • Data Analysis: Compare the fragmentation patterns of the different isomers. Isomers will often show different relative abundances of fragment ions, which can be used for their identification.

Data Presentation: Expected Mass Spectrometry Data

Isomer Molecular Formula Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z)
Isomer AC₁₀H₇NO₂174.0555To be determined experimentally
Isomer BC₁₀H₇NO₂174.0555To be determined experimentally
High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for the separation and purification of this compound isomers, as well as for assessing their purity.

Chromatographic Separation Strategy:

Reversed-phase HPLC is typically the method of choice. The development of a successful separation method often requires screening of different columns and mobile phase compositions. For chiral this compound derivatives, chiral HPLC or supercritical fluid chromatography (SFC) may be necessary[2].

Experimental Protocol: HPLC Separation of Isomers

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column Selection:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • If separation is not achieved, try a phenyl-hexyl or a pentafluorophenyl (PFP) column.

  • Mobile Phase Optimization:

    • Isocratic: Start with a mixture of acetonitrile and water (e.g., 50:50). Adjust the ratio to optimize resolution.

    • Gradient: If isocratic elution is unsuccessful, develop a linear gradient from a lower to a higher percentage of organic solvent.

    • Additives: The addition of 0.1% formic acid or trifluoroacetic acid can improve peak shape.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the isomers show maximum absorbance (typically determined by UV-Vis spectroscopy).

  • Quantification: Create a calibration curve using standards of known concentration to quantify the amount of each isomer in a mixture.

Data Presentation: HPLC Separation Parameters

Parameter Condition 1 Condition 2
Column C18 (4.6 x 150 mm, 5 µm)PFP (4.6 x 150 mm, 5 µm)
Mobile Phase 60% Acetonitrile / 40% WaterGradient: 30-70% Acetonitrile in Water over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time (Isomer A) To be determinedTo be determined
Retention Time (Isomer B) To be determinedTo be determined
X-ray Crystallography

X-ray crystallography provides the most definitive structural information, including the absolute configuration of chiral centers. The main challenge is obtaining single crystals of suitable quality.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystallization:

    • Dissolve the purified this compound isomer in a suitable solvent to near saturation.

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals.

    • Screen a variety of solvents and solvent combinations.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and intensity of reflections.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis Synthesis Synthesis of This compound Isomer Mixture Purification Chromatographic Purification (HPLC/SFC) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Xray X-ray Crystallography (if single crystals) Purification->Xray Structure Unambiguous Isomer Structure NMR->Structure MS->Structure Xray->Structure

Caption: Experimental workflow for the characterization of this compound isomers.

hsp90_inhibition_pathway cluster_stress Cellular Stress cluster_hsp90 HSP90 Chaperone Cycle cluster_drug Drug Action cluster_outcome Cellular Outcome Stress Oncogenic Stress, Heat Shock HSP90 HSP90 Stress->HSP90 ClientProtein Client Proteins (e.g., Akt, Raf-1) HSP90->ClientProtein chaperones ADP ADP HSP90->ADP Degradation Client Protein Degradation ClientProtein->Degradation leads to ATP ATP ATP->HSP90 Isoxazole Isoxazole Derivative (e.g., HSP90 Inhibitor) Isoxazole->HSP90 inhibits ATP binding Apoptosis Apoptosis Degradation->Apoptosis

Caption: Postulated signaling pathway of isoxazole-based HSP90 inhibitors leading to apoptosis.

References

Application Notes and Protocols: Furo[3,4-d]isoxazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a notable absence of specific studies on the synthesis and application of furo[3,4-d]isoxazole derivatives as kinase inhibitors. While the broader isoxazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, the specific fused this compound ring system does not appear to be a commonly explored moiety for this target class.

Our extensive search did not yield specific examples of this compound-based compounds with reported kinase inhibitory activity (such as IC50 values), detailed synthetic protocols, or defined targeted signaling pathways. The existing literature primarily focuses on mono-cyclic isoxazole derivatives or other fused heterocyclic systems.

Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams specifically for the this compound scaffold in the context of kinase inhibition.

Alternative: Isoxazole Derivatives as Kinase Inhibitors

As an alternative, we can provide detailed information on the broader and well-documented class of isoxazole-based kinase inhibitors . The isoxazole ring is a versatile scaffold that has been successfully incorporated into numerous potent and selective kinase inhibitors. These compounds have been investigated for the treatment of various diseases, particularly cancer.

Should you be interested in this alternative topic, we can provide a comprehensive overview including:

  • Examples of Isoxazole-Based Kinase Inhibitors: Detailing their chemical structures and the kinases they target.

  • Quantitative Data: Summarizing their biological activity (e.g., IC50, Ki) in structured tables.

  • Experimental Protocols: Providing methodologies for their synthesis and biological evaluation based on published literature.

  • Signaling Pathway Diagrams: Illustrating the mechanisms of action of these inhibitors.

Please let us know if you would like to proceed with this alternative topic.

Troubleshooting & Optimization

Technical Support Center: Furo[3,4-d]isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Furo[3,4-d]isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the this compound core?

The most prevalent method for constructing the isoxazole ring within the this compound scaffold is the [3+2] cycloaddition reaction. This typically involves the reaction of a nitrile oxide with an appropriate alkyne precursor embedded within a furan ring system. The nitrile oxide is often generated in situ from an aldoxime or a hydroximoyl chloride.

Q2: What are the typical yields for this compound synthesis?

Yields can vary significantly based on the specific substrates, reaction conditions, and purification methods employed. While some syntheses of fused isoxazoles report high yields (up to 95%), others may result in lower to moderate yields, particularly when side reactions are prevalent.[1] Optimization of reaction parameters is crucial for maximizing the yield.

Q3: What are the main side products to expect?

A common side product in reactions involving nitrile oxides is the furoxan (1,2,5-oxadiazole 2-oxide), which arises from the dimerization of the nitrile oxide intermediate.[2][3] Other potential side products can include O-imidoylation products and regioisomers, depending on the nature of the starting materials.[2]

Q4: How can I purify the final this compound product?

Standard purification techniques such as column chromatography on silica gel are typically employed to isolate the desired this compound from unreacted starting materials and side products. The choice of eluent will depend on the polarity of the specific derivative being synthesized. Recrystallization can also be an effective method for obtaining highly pure material.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Furo[3,4-d]isoxazoles and provides potential solutions.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inefficient Nitrile Oxide Formation: The generation of the nitrile oxide from the precursor (e.g., hydroximoyl chloride) may be incomplete.Optimize the base: Use a suitable organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The choice and amount of base can be critical.[2] • Check precursor quality: Ensure the hydroximoyl chloride or aldoxime is pure and dry.
2. Low Reactivity of Alkyne: The alkyne component may not be sufficiently activated for the cycloaddition.Introduce activating groups: Electron-withdrawing groups on the alkyne can enhance its reactivity. • Consider catalysis: While many isoxazole syntheses are metal-free, some systems benefit from catalysts like copper or ruthenium to promote the reaction at lower temperatures and improve regioselectivity.[2]
3. Unfavorable Reaction Conditions: The chosen solvent, temperature, or reaction time may not be optimal.Solvent screening: Test a range of solvents. Non-polar solvents have been shown to improve yields in some related isoxazole syntheses.[4] Aqueous media has also been explored as a green alternative.[5] • Temperature adjustment: While some reactions proceed at room temperature, others may require heating. However, excessive heat can lead to decomposition or side product formation.[6] Monitor the reaction progress by TLC to determine the optimal time.
High Proportion of Side Products (e.g., Furoxan) 1. Slow Cycloaddition Rate: If the cycloaddition of the nitrile oxide to the alkyne is slow, the nitrile oxide has a higher chance of dimerizing to form furoxan.Increase the concentration of the alkyne: Using a slight excess of the alkyne can favor the desired cycloaddition over dimerization. • Optimize reactant addition: Slow addition of the base to the mixture of the hydroximoyl chloride and alkyne can help maintain a low concentration of the nitrile oxide, thereby minimizing dimerization.
Difficulty in Product Isolation/Purification 1. Similar Polarity of Product and Impurities: The desired product and major impurities may have similar retention factors on silica gel.Explore different solvent systems for chromatography: A systematic trial of solvent mixtures with varying polarities can help achieve better separation. • Consider alternative purification methods: Techniques like preparative HPLC or recrystallization from a suitable solvent system might be necessary.
2. Product Instability: The this compound core may be sensitive to certain conditions.Mild workup conditions: Avoid strongly acidic or basic conditions during the workup procedure. • Store purified product appropriately: Store the final compound under an inert atmosphere and at low temperatures to prevent degradation.

Data Presentation: Optimization of Reaction Conditions for Isoxazole Synthesis

The following tables summarize data from studies on the synthesis of substituted isoxazoles, which can provide a starting point for optimizing this compound synthesis. Note that the optimal conditions for your specific substrate may vary.

Table 1: Effect of Base and Solvent on the Yield of a 3,4,5-Trisubstituted Isoxazole [2]

EntryBaseSolventTime (h)Yield (%)
1NaHCO₃98% H₂O, 2% MeOH345
2Na₂CO₃98% H₂O, 2% MeOH352
3TEA98% H₂O, 2% MeOH254
4TEA5% H₂O, 95% MeOH268
5DIPEA95% H₂O, 5% MeOH195
6DIPEACH₂Cl₂250

Table 2: Influence of Solvent on the Yield of a Trifluoromethyl-Substituted Isoxazole [2]

EntrySolventBaseTime (h)Yield (%)
195% H₂O, 5% MeOHDIPEA2Trace
250% H₂O, 50% MeOHDIPEA225
325% H₂O, 75% MeOHDIPEA235
45% H₂O, 95% MeOHDIPEA240
5CH₂Cl₂DIPEA240

Experimental Protocols

General Protocol for the Synthesis of a this compound Precursor via [3+2] Cycloaddition

This is a generalized protocol based on common methods for isoxazole synthesis. Researchers should adapt this protocol based on the specific reactivity of their substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the furan-alkyne starting material (1.0 eq.) and the corresponding hydroximoyl chloride (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or a water/methanol mixture).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of a suitable base (e.g., triethylamine or DIPEA, 1.2-1.5 eq.) in the same solvent to the reaction mixture over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate amount of time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow start Start: Furan-alkyne & Hydroximoyl Chloride dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Slowly Add Base (e.g., DIPEA) cool->add_base react Stir at Room Temp. (Monitor by TLC) add_base->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Pure this compound purify->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield low_yield Low Yield cause1 Inefficient Nitrile Oxide Formation low_yield->cause1 cause2 Side Reactions (e.g., Dimerization) low_yield->cause2 cause3 Poor Reactivity low_yield->cause3 solution1a Optimize Base (e.g., DIPEA) cause1->solution1a solution1b Check Reagent Purity cause1->solution1b solution2a Slow Base Addition cause2->solution2a solution2b Adjust Stoichiometry cause2->solution2b solution3a Solvent Screening cause3->solution3a solution3b Temperature Optimization cause3->solution3b solution3c Consider Catalyst cause3->solution3c

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Furo[3,4-d]isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Furo[3,4-d]isoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly concerning regioselectivity, during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound core structure?

The primary and most effective method for constructing the this compound scaffold is through an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne tethered to a furan ring. This reaction, often referred to as an intramolecular nitrile oxide cycloaddition (INOC), is a powerful tool for creating the fused bicyclic system in a single, efficient step.

Q2: We are observing the formation of a regioisomer. Instead of the desired this compound, we are getting a significant amount of the Furo[3,5-c]isoxazole. What influences the regioselectivity of the cycloaddition?

Regioselectivity in isoxazole synthesis via 1,3-dipolar cycloaddition is a well-documented challenge. In intermolecular reactions, a mixture of 3,4- and 3,5-disubstituted isoxazoles is often obtained. However, in the intramolecular synthesis of Furo[3,4-d]isoxazoles, the geometry of the tether connecting the nitrile oxide and the alkyne plays a crucial role in directing the regioselectivity. The constrained movement of the reactive moieties favors the formation of the thermodynamically more stable this compound isomer. Factors that can influence this include the length and flexibility of the linker, as well as steric hindrance from substituents on the furan ring or the alkyne.

Q3: Our reaction is yielding a significant amount of a dimeric byproduct, which we have identified as a furoxan. How can we minimize this side reaction?

The formation of furoxans (1,2,5-oxadiazole-2-oxides) is a common side reaction resulting from the dimerization of two nitrile oxide molecules.[1] This competing 1,3-dipolar cycloaddition can significantly reduce the yield of the desired this compound.[1] To minimize furoxan formation, it is crucial to maintain a low concentration of the nitrile oxide intermediate at any given time. This can be achieved by the slow addition of the oxidizing agent that generates the nitrile oxide in situ from the corresponding aldoxime. Additionally, ensuring the intramolecular cycloaddition is kinetically favorable by optimizing reaction temperature and solvent can also suppress the intermolecular dimerization.

Q4: What are the recommended starting materials and reagents for the in situ generation of the nitrile oxide for this synthesis?

A common and effective strategy involves the use of a substituted furan-aldoxime as the precursor. The nitrile oxide is then generated in situ through oxidation. Hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA), are frequently employed as mild and efficient oxidants for this transformation. Other methods for nitrile oxide generation include the dehydrohalogenation of hydroximoyl chlorides.

Q5: We are experiencing low overall yields for our this compound synthesis. What are the potential troubleshooting steps?

Low yields can stem from several factors. Here are some key areas to investigate:

  • Purity of Starting Materials: Ensure the furan-aldoxime precursor is pure and free of any residual reagents from its synthesis.

  • Efficiency of Nitrile Oxide Generation: The choice and amount of oxidizing agent are critical. An excess or deficit of the oxidant can lead to side reactions or incomplete conversion. Titrate the amount of oxidant to find the optimal stoichiometry.

  • Reaction Conditions: Temperature and solvent can significantly impact the rate of both the desired intramolecular cycloaddition and competing side reactions. Experiment with a range of temperatures and solvents of varying polarity to find the optimal conditions for your specific substrate.

  • Stability of the Product: this compound derivatives may be sensitive to the reaction or workup conditions. Ensure a mild workup procedure and consider the stability of your target molecule when choosing purification methods.

Troubleshooting Guides

Guide 1: Poor Regioselectivity - Formation of Undesired Furo[3,5-c]isoxazole Isomer
Symptom Possible Cause Suggested Solution
Significant formation of the Furo[3,5-c]isoxazole regioisomer detected by NMR or LC-MS.The tether between the furan and the alkyne is too long or flexible, allowing for the competing cycloaddition pathway.Redesign the substrate to have a shorter, more rigid linker. The geometric constraints of a well-designed intramolecular system are key to high regioselectivity.
Steric hindrance from bulky substituents on the furan ring or the alkyne may disfavor the transition state leading to the desired this compound.Modify the protecting groups or substituents to be less sterically demanding.
The reaction is run under thermodynamic control, which may favor the formation of the more stable regioisomer, which might not be the desired one in all cases.Attempt the reaction at a lower temperature to favor the kinetically controlled product. While typically the Furo[3,4-d] isomer is more stable, this can be substrate-dependent.
Guide 2: Low Yield Due to Furoxan Dimerization
Symptom Possible Cause Suggested Solution
A significant amount of a high molecular weight byproduct is observed, consistent with the furoxan dimer.The concentration of the in situ generated nitrile oxide is too high, favoring intermolecular dimerization over the intramolecular cycloaddition.Add the oxidizing agent (e.g., PIDA) slowly and portion-wise to the reaction mixture. This maintains a low steady-state concentration of the nitrile oxide.
The rate of the intramolecular cycloaddition is slow compared to the rate of dimerization.Increase the reaction temperature to accelerate the intramolecular cycloaddition. However, be mindful of potential product decomposition at higher temperatures. Optimize the solvent to better solvate the transition state of the intramolecular reaction.
The stoichiometry of the alkyne to the hydroxyimidoyl chloride precursor is not optimized.An excess of the hydroxyimidoyl chloride can lead to increased furoxan formation. A study on the synthesis of 3,5-isoxazoles showed that using 1.5 equivalents of the hydroxyimidoyl chloride gave the highest yield, while both equimolar amounts and 2.0 equivalents resulted in lower yields due to competing dimerization.[1]

Experimental Protocols

Key Experiment: Regioselective Synthesis of a this compound Derivative via Intramolecular Nitrile Oxide Cycloaddition

This protocol is a general guideline for the synthesis of a substituted this compound via an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide generated in situ from an aldoxime.

Step 1: Synthesis of the Aldoxime Precursor

  • To a solution of the corresponding furan-2-carbaldehyde derivative tethered to an alkyne (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq) and a mild base like sodium acetate or pyridine (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure aldoxime precursor.

Step 2: Intramolecular 1,3-Dipolar Cycloaddition

  • Dissolve the furan-aldoxime precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add the oxidizing agent, for example, Phenyliodine(III) diacetate (PIDA) (1.1 eq), portion-wise over a period of 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of isoxazole formation in a related 1,3-dipolar cycloaddition reaction. While not specific to this compound, it illustrates the importance of optimizing reagent stoichiometry and base selection to minimize side reactions like furoxan formation.

Table 1: Optimization of Reaction Conditions for 3,5-Isoxazole Synthesis [1]

EntryEquivalents of Hydroxyimidoyl ChlorideBaseYield (%)
11.5Na2CO385
21.5K2CO382
31.5Cs2CO375
41.5NaOH60
51.5KOH55
61.0Na2CO370
72.0Na2CO365

Visualizations

experimental_workflow cluster_step1 Step 1: Aldoxime Synthesis cluster_step2 Step 2: Intramolecular Cycloaddition start Furan-alkyne-aldehyde reagents1 Hydroxylamine HCl, Base (e.g., Pyridine) reaction1 Stir at RT start->reaction1 reagents1->reaction1 workup1 Workup & Purification reaction1->workup1 product1 Furan-alkyne-aldoxime workup1->product1 reaction2 Stir at RT or 40°C product1->reaction2 reagents2 Oxidant (e.g., PIDA) reagents2->reaction2 workup2 Quench, Workup & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Experimental workflow for the synthesis of Furo[3,4-d]isoxazoles.

regioselectivity_pathways cluster_pathways Reaction Pathways start Furan-alkyne-aldoxime nitrile_oxide In situ generated Nitrile Oxide Intermediate start->nitrile_oxide Oxidation desired_product This compound (Desired Regioisomer) nitrile_oxide->desired_product Intramolecular Cycloaddition (Favored) undesired_product Furo[3,5-c]isoxazole (Undesired Regioisomer) nitrile_oxide->undesired_product Intramolecular Cycloaddition (Disfavored) dimer Furoxan Dimer nitrile_oxide->dimer Intermolecular Dimerization (Side Reaction)

Caption: Reaction pathways in this compound synthesis.

References

Technical Support Center: 1,3-Dipolar Cycloaddition of Nitrile Oxides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dipolar cycloadditions of nitrile oxides.

Troubleshooting Guide

This guide addresses common issues encountered during the 1,3-dipolar cycloaddition of nitrile oxides, providing specific solutions in a question-and-answer format.

Question 1: My reaction yield is low, and I am isolating a significant amount of a dimeric byproduct. What is happening and how can I fix it?

Answer: The primary side reaction in 1,3-dipolar cycloadditions of nitrile oxides is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][2][3] This occurs because most nitrile oxides are highly reactive and unstable, and in the absence of a dipolarophile, they will react with themselves.[1] To minimize this side reaction and improve the yield of your desired cycloadduct, you should aim to keep the instantaneous concentration of the nitrile oxide low throughout the reaction. This can be achieved by generating the nitrile oxide in situ and/or by using slow addition techniques.

Recommended Solutions:

  • In Situ Generation of the Nitrile Oxide: This is the most common and effective method to prevent dimerization. The nitrile oxide is generated slowly in the presence of the dipolarophile, allowing it to be trapped before it can dimerize. Several methods for the in situ generation of nitrile oxides from stable precursors like aldoximes are available.

  • Slow Addition/Diffusion Mixing: If you are using a pre-formed nitrile oxide or a rapid generation method, adding the nitrile oxide or the generating agent slowly to the reaction mixture containing the dipolarophile can significantly reduce dimerization. A specific technique called "diffusion reagent mixing" has been shown to be effective, where vapors of a volatile base (like triethylamine) are slowly introduced into the reaction mixture to generate the nitrile oxide from its precursor at a controlled rate.[4]

Question 2: I am attempting an in situ generation of my nitrile oxide from an aldoxime, but the reaction is still sluggish and producing byproducts. What can I do to optimize this?

Answer: The choice of oxidant and reaction conditions for the in situ generation of nitrile oxides from aldoximes is crucial for a successful reaction. If you are experiencing issues, consider the following optimization strategies:

  • Choice of Oxidant: A variety of oxidants can be used to convert aldoximes to nitrile oxides. Some common and effective oxidant systems include:

    • Sodium hypochlorite (bleach): A readily available and inexpensive oxidant.

    • Oxone® in the presence of NaCl: A "green" and efficient method that works for a broad range of aldoximes, including aliphatic, aromatic, and alkenyl aldoximes.[5][6][7]

    • Hypervalent iodine reagents (e.g., iodobenzene diacetate): These reagents are effective under mild conditions.[8]

    • tert-Butyl hypoiodite (t-BuOI): Generated in situ from t-BuOCl and NaI, this reagent provides a mild method for nitrile oxide generation.[9]

  • Solvent and Base: The choice of solvent and base can influence the reaction rate and selectivity. For example, in oxidations using iodobenzene diacetate, methanol with a catalytic amount of trifluoroacetic acid has been shown to be effective.[8] When using hydroximoyl chlorides as precursors, a tertiary amine base like triethylamine is commonly used.

  • Temperature: Most in situ generation methods proceed at room temperature. However, for particularly unstable nitrile oxides or slow cycloadditions, cooling the reaction mixture may help to suppress dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in nitrile oxide cycloadditions?

A1: The most common side product is a furoxan, which is the dimer of the nitrile oxide.[1][2][3] This is especially problematic for nitrile oxides that are generated too quickly or are present in high concentrations.

Q2: Are all nitrile oxides prone to dimerization?

A2: No, some nitrile oxides are relatively stable. For example, 2,4,6-trimethylbenzonitrile oxide is known to be quite stable and less prone to dimerization. The stability of a nitrile oxide is influenced by steric and electronic factors. Aromatic nitrile oxides are generally more stable than aliphatic ones.

Q3: Can I pre-form my nitrile oxide and then add it to my reaction?

A3: While possible for some stable nitrile oxides, it is generally not recommended for most, as they will readily dimerize upon standing. The in situ generation of the nitrile oxide in the presence of the dipolarophile is the preferred method to maximize the yield of the desired cycloadduct.

Q4: How does the "diffusion reagent mixing" technique work?

A4: In this method, a solution of the aldoxime precursor and the dipolarophile is placed in a flask, and a separate container with a volatile tertiary amine (e.g., triethylamine) is placed inside the sealed reaction vessel. The amine vapor slowly diffuses into the reaction mixture, acting as a base to generate the nitrile oxide from its precursor at a very slow and controlled rate. This keeps the instantaneous concentration of the nitrile oxide extremely low, thus favoring the intermolecular cycloaddition over dimerization.[4]

Q5: What are some common precursors for generating nitrile oxides?

A5: The most common and versatile precursors are aldoximes, which can be easily prepared from the corresponding aldehyde and hydroxylamine.[7] Other precursors include hydroximoyl halides and primary nitroalkanes.

Quantitative Data

The following table summarizes the yields of isoxazolines/isoxazoles obtained using different in situ generation methods for nitrile oxides, which are designed to minimize side reactions.

Nitrile Oxide PrecursorOxidant/ReagentDipolarophileYield of Cycloadduct (%)Reference
Various AldoximesNaCl/Oxone®Various Alkenes and Alkynes63 - 81[5][6][7]
Various AldoximesIodobenzene diacetate/TFAVarious Olefinsup to 95[8]
Various Aldoximest-BuOI (from t-BuOCl/NaI)Various Alkenes and Alkynesup to 88[9]
p-Toluyl aldoximeNaCl, Oxone®, Na₂CO₃ (ball-milling)Methyl acrylate85[10]
O-Silylated hydroxamic acidsTriflic anhydride, NEt₃Various Alkenes75 - 91[11]

Experimental Protocols

Protocol 1: General Procedure for in situ Generation of Nitrile Oxides from Aldoximes using NaCl/Oxone® [7]

  • To a solution of the aldoxime (1.0 equiv) and the alkene or alkyne (1.2 equiv) in a suitable solvent (e.g., acetone/water mixture) at room temperature, add NaCl (1.1 equiv) and Oxone® (1.1 equiv).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for in situ Generation of Nitrile Oxides from Aldoximes using Iodobenzene Diacetate [8]

  • Dissolve the aldoxime (1.0 equiv) and the olefin (1.5 equiv) in methanol (MeOH).

  • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equiv).

  • Add iodobenzene diacetate (1.1 equiv) in one portion to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Start: Low Yield / Furoxan Formation cluster_strategy Strategy: Minimize Nitrile Oxide Concentration cluster_methods Methods cluster_outcome Outcome start Problem Identified strategy Implement In Situ Generation or Slow Addition start->strategy Troubleshoot in_situ In Situ Generation (e.g., from aldoxime) strategy->in_situ Option 1 slow_addition Slow Addition / Diffusion Mixing strategy->slow_addition Option 2 outcome Improved Yield of Desired Cycloadduct in_situ->outcome slow_addition->outcome

Caption: Troubleshooting workflow for low yield in nitrile oxide cycloadditions.

logical_relationship cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways high_conc High [Nitrile Oxide] dimerization Dimerization (Furoxan Formation) high_conc->dimerization Favors cycloaddition 1,3-Dipolar Cycloaddition (Desired Product) high_conc->cycloaddition low_conc Low [Nitrile Oxide] (In Situ / Slow Addition) low_conc->dimerization Suppresses low_conc->cycloaddition Favors

Caption: Relationship between nitrile oxide concentration and reaction outcome.

References

optimization of reaction conditions for Furo[3,4-d]isoxazole formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Furo[3,4-d]isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the Furo[3,4-d]isoxazole core?

A1: The most prevalent and effective method for constructing the this compound scaffold is the intramolecular nitrile oxide cycloaddition (INOC) reaction. This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkene or alkyne tethered to the same molecule.

Q2: How is the nitrile oxide intermediate typically generated for the INOC reaction?

A2: The nitrile oxide is a transient species and is almost always generated in situ from a more stable precursor. A common method is the oxidation of an aldoxime using an oxidizing agent. Another approach involves the dehydrohalogenation of a hydroximoyl halide with a base.

Q3: What are the key advantages of using an intramolecular strategy for this synthesis?

A3: The intramolecular nature of the reaction offers several advantages, including higher effective molarity, which can lead to faster reaction rates and improved yields compared to intermolecular versions. It also provides excellent control over regioselectivity, as the tether between the nitrile oxide and the dipolarophile pre-organizes the molecule for the desired cyclization.

Q4: What are the critical reaction parameters to consider for optimizing this compound formation?

A4: The critical parameters to optimize include the choice of the method for nitrile oxide generation (e.g., oxidant or base), the solvent, the reaction temperature, and the concentration of the starting material. These factors can significantly impact the reaction rate, yield, and the formation of side products.

Troubleshooting Guide

Problem 1: Low or no yield of the desired this compound.

Possible Cause Suggested Solution
Inefficient generation of the nitrile oxide. - If using an oxidant for the aldoxime, ensure it is fresh and used in the correct stoichiometric amount. Consider switching to a different oxidizing agent (e.g., (diacetoxyiodo)benzene (PIDA), sodium hypochlorite).- If using a base for a hydroximoyl halide, screen different organic or inorganic bases (e.g., triethylamine, DBU, potassium carbonate). The choice of base is often crucial.[1]
Dimerization of the nitrile oxide to form furoxan (1,2,5-oxadiazole-2-oxide). This is a common side reaction.[2][3] To minimize dimerization, use high dilution conditions to favor the intramolecular reaction. A slow addition of the reagent that generates the nitrile oxide (oxidant or base) can also help maintain a low concentration of the reactive intermediate.
Decomposition of the starting material or product. - Analyze the crude reaction mixture to identify any degradation products. - If the starting material is unstable under the reaction conditions, consider a milder method for nitrile oxide generation. - If the product is unstable, try to perform the reaction at a lower temperature and for a shorter duration.
Incorrect solvent choice. The solvent can influence the solubility of the reactants and the stability of the nitrile oxide. Screen a range of solvents with varying polarities (e.g., dichloromethane, THF, acetonitrile, toluene). Non-polar solvents have been shown to be effective in some cases.[4]

Problem 2: Formation of multiple products or a complex reaction mixture.

Possible Cause Suggested Solution
Intermolecular side reactions. As with low yield due to dimerization, employ high dilution conditions to favor the intramolecular cyclization over intermolecular reactions between two molecules of the starting material.
Lack of regioselectivity in the cycloaddition. While the intramolecular nature of the reaction usually ensures high regioselectivity, the length and flexibility of the tether connecting the nitrile oxide and the dipolarophile can sometimes allow for the formation of regioisomers. Modifying the tether length or rigidity can improve selectivity.
Formation of geometric isomers (E/Z) of the starting aldoxime. The E and Z isomers of the aldoxime precursor may react at different rates or lead to different products. Isolate and characterize the aldoxime precursor to ensure isomeric purity.

Problem 3: The reaction is sluggish or does not go to completion.

Possible Cause Suggested Solution
Low reaction temperature. Gently heat the reaction mixture. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the reaction without causing significant decomposition.
Insufficient activation of the nitrile oxide precursor. Increase the amount of the activating reagent (oxidant or base). A slight excess may be necessary to drive the reaction to completion.
Steric hindrance. If the starting material is sterically hindered, a higher reaction temperature or a longer reaction time may be required.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on isoxazole synthesis, which can serve as a starting point for the optimization of this compound formation.

Table 1: Effect of Base and Solvent on the Yield of 3,4,5-Trisubstituted Isoxazoles [1]

EntryBaseSolventTime (h)Yield (%)
1TEACH₂Cl₂2445
2DIPEACH₂Cl₂2470
3DBUCH₂Cl₂2465
4NaHCO₃H₂O/MeOH (95:5)255
5Na₂CO₃H₂O/MeOH (95:5)260
6DIPEAH₂O/MeOH (95:5)195

Table 2: Optimization for the Synthesis of a Trifluoromethyl-Substituted Isoxazole [1]

EntryBaseSolventTime (h)Yield (%)
1DIPEAH₂O/MeOH (95:5)2Trace
2DIPEAH₂O/MeOH (50:50)240
3DIPEAH₂O/MeOH (25:75)240
4DIPEACH₂Cl₂240
5TEAH₂O/iPrOH (50:50)255
6DIPEAH₂O/iPrOH (50:50)265

Experimental Protocols

General Procedure for the Synthesis of Dihydrofuro[3,4-c]isoxazoles via Intramolecular Nitrile Oxide Cycloaddition (INOC) [5]

This protocol describes a general method for the synthesis of a related fused isoxazole system and can be adapted for this compound synthesis.

  • Preparation of the Aldoxime Precursor:

    • Synthesize the appropriate aldehyde tethered to an alkene or alkyne.

    • To a solution of the aldehyde in ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the aldoxime precursor.

  • Intramolecular Nitrile Oxide Cycloaddition (INOC):

    • Dissolve the aldoxime precursor in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

    • To this solution, add the oxidizing agent (e.g., (diacetoxyiodo)benzene - PIDA) portion-wise at room temperature.

    • Stir the reaction mixture for the specified time (typically a few hours) and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if PIDA is used).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Mandatory Visualization

Diagram 1: General Workflow for this compound Synthesis via INOC

G A Starting Material (Aldehyde with tethered dipolarophile) B Aldoxime Formation (NH2OH.HCl, Base) A->B C Aldoxime Precursor B->C D In situ Nitrile Oxide Generation (Oxidant) C->D E Intramolecular [3+2] Cycloaddition D->E F This compound E->F

Caption: Experimental workflow for the synthesis of Furo[3,4-d]isoxazoles.

Diagram 2: Signaling Pathway of the Intramolecular Nitrile Oxide Cycloaddition

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Side Reaction A Aldoxime B Nitrile Oxide (Reactive Intermediate) A->B Oxidation D Transition State B->D F Nitrile Oxide C Tethered Dipolarophile E This compound D->E [3+2] G Furoxan (Dimer) F->G Dimerization

Caption: Reaction mechanism for this compound formation and competing dimerization.

References

Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar Furo[3,4-d]isoxazole derivatives. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My polar this compound derivative is highly soluble in water. How can I efficiently extract it into an organic solvent?

A1: High water solubility is a common challenge with polar compounds. Here are several strategies to improve extraction efficiency:

  • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or ammonium sulfate.[1] This decreases the polarity of the aqueous phase, reducing the solubility of your compound and promoting its partition into the organic layer.[1]

  • Use of a More Polar Organic Solvent: Standard extraction solvents like ethyl acetate or dichloromethane may not be effective. Consider using more polar solvents such as n-butanol or a mixture of chloroform and isopropanol (e.g., 3:1 ratio), which can better solvate polar molecules.[2]

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, continuous extraction can be a highly effective, albeit more complex, method.[1]

  • pH Adjustment: If your compound has acidic or basic functional groups, adjusting the pH of the aqueous layer can neutralize these groups, making the molecule less polar and more amenable to extraction into an organic solvent.[1]

Q2: I am observing significant streaking and poor separation during silica gel column chromatography of my polar this compound derivative. What can I do to improve this?

A2: Streaking on silica gel is a common issue with polar and particularly basic compounds.[3] Here are several troubleshooting steps:

  • Mobile Phase Modification:

    • Add a Polar Modifier: Increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system.[3]

    • Incorporate an Acid or Base: If your compound is basic, adding a small amount of a base like triethylamine or ammonium hydroxide (e.g., 0.1-2%) to the mobile phase can help to reduce tailing by competing for acidic sites on the silica gel.[3] For acidic compounds, adding a small amount of acetic acid or formic acid can have a similar beneficial effect.

  • Stationary Phase Alternatives:

    • Deactivated Silica: You can deactivate the silica gel to reduce its acidity, which is often a cause of streaking for acid-sensitive compounds.[4]

    • Alumina: For basic compounds, switching to alumina (neutral or basic) as the stationary phase can often lead to better separation than silica gel.[3]

    • Amine-Functionalized Silica: This is another excellent option for the purification of basic compounds as it minimizes the interactions that lead to tailing.[3]

  • Reverse-Phase Chromatography: If modifying normal-phase conditions is unsuccessful, reverse-phase chromatography is a powerful alternative for purifying polar compounds.[5]

Q3: My this compound derivative seems to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?

A3: Decomposition on silica gel is a possibility for sensitive compounds.[4]

  • Stability Test: To confirm decomposition, spot your crude sample on a TLC plate, and then spot it again on top of a small amount of silica gel. Let it sit for an hour or two and then elute the plate. If a new spot appears or the original spot diminishes in the sample spotted on silica, your compound is likely unstable on silica.[4]

  • Purification Alternatives:

    • Florisil or Alumina Chromatography: These are less acidic stationary phases that can sometimes be used for compounds that are unstable on silica.[4]

    • Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol), which is often gentler on sensitive molecules.[5]

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying compounds without the need for chromatography.

    • Preparative HPLC: This offers higher resolution and a wider range of stationary and mobile phases, providing a powerful tool for purifying challenging compounds.

Troubleshooting Guides

Problem 1: Low Recovery of Polar Compound After Column Chromatography
Possible Cause Solution
Compound is too polar and remains on the column Increase the polarity of the mobile phase significantly at the end of the run to elute highly retained compounds. For example, use a gradient up to 100% methanol, or even add a small percentage of acetic acid or ammonium hydroxide to the methanol.
Compound is water-soluble and lost during workup Before chromatography, ensure the workup procedure is optimized for polar compounds. This may involve salting out, using more polar extraction solvents, or minimizing water washes.[2][6]
Compound degraded on the column Perform a stability test on silica.[4] If the compound is unstable, switch to a less acidic stationary phase like alumina or use reverse-phase chromatography.[3][4]
Fractions are too dilute to detect the compound Concentrate the fractions before performing TLC analysis.[4]
Problem 2: Difficulty in Finding a Suitable Recrystallization Solvent
Possible Cause Solution
Compound is too soluble in common polar solvents Try using a binary solvent system. Dissolve the compound in a small amount of a good solvent (e.g., methanol, ethanol, or water) at an elevated temperature, and then slowly add a poor solvent (e.g., diethyl ether, hexanes, or ethyl acetate) until turbidity is observed. Allow the solution to cool slowly.
Compound oils out instead of crystallizing Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent. Try using a lower-boiling point solvent system. Alternatively, try dissolving the oil in a small amount of a good solvent and then adding a poor solvent to induce crystallization. Seeding with a small crystal can also be helpful.
No crystal formation upon cooling If the solution is too dilute, concentrate it by slowly evaporating the solvent. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation. Seeding the solution with a previously obtained crystal can also initiate crystallization.

Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel for Polar this compound Derivatives
  • Stationary Phase Preparation:

    • Choose an appropriate column size based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude compound by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for compounds with low solubility in the mobile phase, use a "dry loading" technique: dissolve the compound in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of the column.

  • Elution:

    • Start with a relatively non-polar mobile phase and gradually increase the polarity. A common gradient for polar compounds is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., starting with 1% methanol and gradually increasing to 10-20%).[3]

    • If the compound is basic, consider adding 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[3]

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reverse-Phase Flash Chromatography
  • Stationary Phase Preparation:

    • Use a pre-packed C18 reverse-phase column.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile) for several column volumes.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the initial mobile phase or a solvent like methanol or DMSO. If using DMSO, ensure the injection volume is small to avoid issues with solvent effects.

  • Elution:

    • Elute with a gradient of increasing organic solvent concentration. A typical gradient would be from 5% acetonitrile in water to 100% acetonitrile.

    • A common additive to the mobile phase to improve peak shape is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

  • Fraction Analysis and Product Isolation:

    • Monitor the elution using a UV detector.

    • Collect fractions corresponding to the desired peak.

    • To isolate the compound from aqueous fractions, lyophilization (freeze-drying) is often the preferred method to avoid heating a potentially unstable compound.[1] Alternatively, the organic solvent can be removed under reduced pressure, followed by extraction of the compound from the remaining aqueous solution.

Visualizations

Workflow for Purification of Polar this compound Derivatives

purification_workflow cluster_chromatography Chromatography Options start Crude Reaction Mixture workup Aqueous Workup (with potential salting out) start->workup extraction Liquid-Liquid Extraction (e.g., CHCl3/Isopropanol) workup->extraction drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) extraction->drying concentration Concentration in vacuo drying->concentration crude_product Crude Product concentration->crude_product recrystallization Recrystallization crude_product->recrystallization If solid chromatography Chromatography crude_product->chromatography pure_product Pure Product recrystallization->pure_product normal_phase Normal Phase (Silica or Alumina) chromatography->normal_phase Less Polar Impurities reverse_phase Reverse Phase (C18) chromatography->reverse_phase Highly Polar Compound normal_phase->pure_product reverse_phase->pure_product

Caption: General purification workflow for polar compounds.

Troubleshooting Logic for Column Chromatography

troubleshooting_chromatography start Poor Separation/ Streaking in Normal Phase is_basic Is the compound basic? start->is_basic add_base Add Triethylamine or Ammonium Hydroxide to Mobile Phase is_basic->add_base Yes is_acidic Is the compound acidic? is_basic->is_acidic No use_alumina Use Alumina or Amine-Functionalized Silica add_base->use_alumina Still poor separation switch_to_rp Switch to Reverse-Phase Chromatography use_alumina->switch_to_rp add_acid Add Acetic Acid or Formic Acid to Mobile Phase is_acidic->add_acid Yes is_degrading Is the compound degrading on silica? is_acidic->is_degrading No add_acid->is_degrading deactivated_silica Use Deactivated Silica is_degrading->deactivated_silica Yes is_degrading->switch_to_rp Still degrading or no improvement deactivated_silica->switch_to_rp

Caption: Decision tree for troubleshooting chromatography issues.

References

preventing decomposition of Furo[3,4-d]isoxazole during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Furo[3,4-d]isoxazole derivatives during experimental workup.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis and purification of this compound compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the this compound ring system?

A1: The this compound core is susceptible to decomposition under both acidic and basic conditions. The isoxazole ring is particularly labile to basic conditions, which can lead to ring-opening. The furan ring is sensitive to both strong acids and bases, which can cause ring-opening, polymerization, or other rearrangements. The fusion of these two rings can create unique stability challenges that necessitate careful handling during workup.

Q2: What are the visual or analytical indicators of this compound decomposition?

A2: Decomposition can be indicated by:

  • Color Change: The appearance of dark-colored tars or significant color changes in the reaction mixture or during purification.

  • TLC Analysis: The appearance of new, often more polar, spots on the TLC plate, or streaking, indicates the formation of degradation products.

  • NMR Spectroscopy: The disappearance of characteristic peaks for the this compound core and the appearance of broad signals or new sets of peaks in the 1H or 13C NMR spectra.

  • LC-MS Analysis: The appearance of unexpected masses corresponding to potential degradation products.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low yield after aqueous workup. Decomposition of the this compound ring due to harsh pH conditions.Use a mild neutralizing agent such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.4) instead of strong acids or bases.[1][2] Keep the temperature low during the workup.
Formation of a dark, tarry substance during purification. Polymerization of the furan ring, often catalyzed by acidic residues.Neutralize the crude product mixture before concentration. Use a neutral alumina or silica gel for chromatography, or deactivate silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Inconsistent results or poor recovery from silica gel chromatography. Decomposition on acidic silica gel.Use deactivated silica gel (e.g., treated with triethylamine/hexane). Alternatively, consider other purification techniques like preparative TLC, crystallization, or size-exclusion chromatography.
Ring-opened byproducts observed in the final product spectrum. Exposure to strong bases during extraction or purification.Avoid the use of strong bases like NaOH or KOH. For extractions, use mild bases like NaHCO₃ or K₂CO₃. If a stronger base is required for the reaction, neutralize carefully with a mild acid (e.g., dilute acetic acid) at low temperature before workup.

Experimental Protocols

Standard Mild Workup Protocol for this compound Derivatives

This protocol is based on the workup procedure described for the synthesis of novel heterocycle-fused furo[3,4-d]isoxazoles.[3]

  • Quenching: Once the reaction is complete, pour the reaction mixture into cold water.

  • Neutralization: Carefully neutralize the aqueous mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% aqueous sodium carbonate (Na₂CO₃) until the pH is approximately 7.[3] Monitor the pH using pH paper.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).[3]

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Concentration: Remove the solvent under reduced pressure at a low temperature (< 40 °C).

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate-hexane).[3] To minimize decomposition on silica gel, consider pre-treating the silica with a 1% solution of triethylamine in the eluent solvent system.

Data Presentation

Table 1: pH and Temperature Stability of an Isoxazole Ring in Leflunomide [4]

This table provides data on the decomposition of the isoxazole ring in the drug leflunomide under different pH and temperature conditions, illustrating the general lability of isoxazoles to basic conditions. While not specific to the this compound core, it serves as a useful indicator of isoxazole ring stability.

pHTemperature (°C)Half-life (t½) of Leflunomide
4.025Stable
7.425Stable
10.025~6.0 hours
4.037Stable
7.437~7.4 hours
10.037~1.2 hours

Visualizations

Potential Decomposition Pathway of this compound under Basic Conditions

DecompositionPathway Furoisoxazole This compound Intermediate Ring-Opened Intermediate (Enolate) Furoisoxazole->Intermediate Base (e.g., OH⁻) DecompositionProducts Decomposition Products Intermediate->DecompositionProducts Further Reactions (e.g., Hydrolysis, Rearrangement)

Caption: Proposed decomposition of this compound under basic conditions.

Recommended Workup Workflow

WorkupWorkflow Start Reaction Mixture Quench Quench with Cold Water Start->Quench Neutralize Neutralize with Mild Base (e.g., NaHCO₃) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Anhydrous Salt Wash->Dry Concentrate Concentrate in vacuo (Low Temperature) Dry->Concentrate Purify Purify (e.g., Deactivated Silica Gel) Concentrate->Purify Product Pure this compound Purify->Product

Caption: Recommended mild workup workflow for this compound derivatives.

References

troubleshooting low conversion rates in Furo[3,4-d]isoxazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Furo[3,4-d]isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound core?

A1: The most prevalent and effective method is the intramolecular nitrile oxide cycloaddition (INOC) reaction. This involves generating a nitrile oxide intermediate from a precursor, which then undergoes a [3+2] cycloaddition with a tethered alkyne to form the fused this compound ring system.

Q2: What are the typical starting materials for the INOC synthesis of Furo[3,4-d]isoxazoles?

A2: The key precursor is typically an aldoxime tethered to a furan ring containing a propargyl ether or a similar alkyne-containing side chain. This precursor is designed to place the nitrile oxide and the alkyne in proximity to facilitate the intramolecular cyclization.

Q3: What are the common reagents used to generate the nitrile oxide in situ?

A3: Nitrile oxides are unstable and are almost always generated in situ from the corresponding aldoxime. Common reagents for this oxidation include sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), and hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA).

Q4: What are the main side reactions that can lead to low yields?

A4: The primary side reaction is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[1] This dimerization competes with the desired intramolecular cycloaddition and is a major cause of low conversion rates. Other potential issues include decomposition of the starting material or intermediates, especially at elevated temperatures.

Troubleshooting Guide for Low Conversion Rates

Problem 1: Low or no formation of the desired this compound product, with starting material remaining.
Possible Cause Troubleshooting Suggestion
Inefficient Nitrile Oxide Generation The chosen oxidizing agent may not be effective for your specific substrate. Consider screening different oxidants. For instance, if using NCS, you might try aqueous sodium hypochlorite or a hypervalent iodine reagent.
Suboptimal Reaction Temperature The reaction may be too slow at room temperature. Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve the rate of both nitrile oxide formation and cycloaddition. However, be cautious, as excessive heat can lead to decomposition.
Incorrect Stoichiometry of Reagents Ensure that the correct molar equivalents of the oxidant and any base are used. An excess or deficit can impact the reaction efficiency.
Poor Solvent Choice The solubility of your starting material and the compatibility of the solvent with the reagents are crucial. Dichloromethane (DCM) and chloroform are commonly used. If solubility is an issue, a co-solvent system might be necessary.
Problem 2: Significant formation of a side product, identified as a furoxan dimer.
Possible Cause Troubleshooting Suggestion
Slow Intramolecular Cycloaddition If the intramolecular cycloaddition is slow, the intermolecular dimerization of the nitrile oxide becomes more favorable. This can be influenced by the length and flexibility of the tether connecting the nitrile oxide and the alkyne.
High Concentration of the Nitrile Oxide Intermediate Running the reaction at high concentrations can favor the bimolecular dimerization reaction. Employing high-dilution conditions can significantly suppress the formation of the furoxan dimer and favor the intramolecular pathway. This is achieved by adding the reagents slowly to a larger volume of solvent.
Problem 3: The reaction is messy, with multiple unidentified spots on TLC and evidence of decomposition.
Possible Cause Troubleshooting Suggestion
Reaction Temperature is Too High Nitrile oxides and other intermediates can be thermally unstable. If you are heating the reaction, try running it at a lower temperature for a longer period. One study noted that increasing the temperature led to resinification and decreased yields.
Presence of Acidic or Basic Impurities The stability of your starting materials and intermediates can be sensitive to pH. Ensure your glassware is clean and your solvents and reagents are free from acidic or basic impurities that could catalyze decomposition pathways.
Instability of the Starting Aldoxime Ensure the purity and stability of your aldoxime precursor before starting the cyclization reaction. Purification of the aldoxime by chromatography or recrystallization may be necessary.

Data Presentation: Optimization of Reaction Conditions

While specific data for this compound is limited in the literature, the following table summarizes the optimization of a closely related intramolecular nitrile oxide cycloaddition for the synthesis of a fused isoxazole system. This data provides valuable insights into the effect of different reagents on the reaction yield.

Table 1: Optimization of the Intramolecular Nitrile Oxide Cycloaddition (INOC) Reaction [2]

EntryOxidantSolventAdditiveTemperature (°C)Time (h)Yield (%)
1Chloramine-TEtOH-500.520
2aq. NaOClDCM-rt168
3aq. NaOClDCMTEArt152

This data is for the synthesis of a pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][3]oxazole system, which serves as a good model for the this compound synthesis.

Experimental Protocols

General Protocol for the Synthesis of the Aldoxime Precursor
  • To a solution of the corresponding aldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium acetate or triethylamine (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure aldoxime.

General Protocol for the Intramolecular Nitrile Oxide Cycloaddition (INOC)
  • Dissolve the aldoxime precursor (1.0 eq) in a suitable solvent, typically dichloromethane (DCM), under an inert atmosphere. For high-dilution conditions, use a larger volume of solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., aqueous sodium hypochlorite, 1.1-1.5 eq) dropwise to the stirred solution of the aldoxime.

  • Allow the reaction to stir at 0 °C for a period and then warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a suitable quenching agent if necessary (e.g., sodium thiosulfate for bleach).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the this compound.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_inoc Intramolecular Nitrile Oxide Cycloaddition (INOC) Aldehyde Aldehyde Aldoxime Aldoxime Precursor Aldehyde->Aldoxime Hydroxylamine Hydroxylamine HCl Hydroxylamine->Aldoxime Base Base (e.g., NaOAc) Base->Aldoxime NitrileOxide Nitrile Oxide Intermediate Aldoxime->NitrileOxide in situ generation Oxidant Oxidant (e.g., NaOCl) Oxidant->NitrileOxide Solvent Solvent (e.g., DCM) Solvent->NitrileOxide Furoisoxazole This compound Furoxan Furoxan Dimer (Side Product) NitrileOxide->Furoisoxazole Intramolecular Cycloaddition NitrileOxide->Furoxan Dimerization (Side Reaction)

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic Start Low Conversion Rate? CheckTLC Analyze TLC Plate Start->CheckTLC StartingMaterial Mainly Starting Material? CheckTLC->StartingMaterial SideProduct Major Side Product? CheckTLC->SideProduct Decomposition Multiple Spots / Streaking? CheckTLC->Decomposition StartingMaterial->SideProduct No OptimizeOxidant Optimize Oxidant / Conditions StartingMaterial->OptimizeOxidant Yes SideProduct->Decomposition No HighDilution Use High Dilution Conditions SideProduct->HighDilution Yes (Furoxan) LowerTemp Lower Reaction Temperature Decomposition->LowerTemp Yes PurifySM Purify Starting Material Decomposition->PurifySM Success Improved Conversion Decomposition->Success No OptimizeOxidant->Success HighDilution->Success LowerTemp->Success PurifySM->Success

Caption: Troubleshooting logic for low conversion rates.

References

Furo[3,4-d]isoxazole Synthesis Efficiency: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The Furo[3,4-d]isoxazole scaffold, in particular, represents a promising area of exploration. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a special focus on the critical role of solvent effects on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound core?

A1: The most prevalent and versatile method for constructing the isoxazole ring within the this compound system is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. This reaction typically involves the in situ generation of a nitrile oxide from an oxime precursor, which then reacts with a suitable dipolarophile.

Q2: How does the choice of solvent impact the efficiency of the this compound synthesis?

A2: The solvent plays a crucial role in the synthesis of Furo[3,4-d]isoxazoles by influencing several factors:

  • Solubility of Reactants: Ensuring that all starting materials are adequately dissolved is critical for reaction kinetics. Poor solubility can lead to low yields and incomplete reactions.

  • Reaction Rate: The polarity of the solvent can significantly affect the rate of the 1,3-dipolar cycloaddition. Polar solvents can stabilize the transition state, thereby accelerating the reaction.

  • Side Reactions: The choice of solvent can influence the prevalence of side reactions, such as the dimerization of the nitrile oxide intermediate to form furoxans.

  • Product Isolation: The solvent used will also be a key consideration for the work-up and purification of the final product.

Q3: Are there any green or environmentally friendly solvent options for this synthesis?

A3: Yes, recent research has focused on developing more sustainable synthetic protocols. Water or aqueous-organic solvent mixtures have been successfully employed for the synthesis of isoxazoles.[1] These "green" solvents are not only environmentally benign but can also, in some cases, enhance reaction rates and selectivity.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Poor Solubility of Starting Materials: One or more reactants may not be fully dissolved in the chosen solvent.- Try a different solvent with higher dissolving power for your specific substrates. Common solvents to consider include DMF, DMSO, or acetonitrile.[2] - Consider using a co-solvent system to improve solubility. For instance, a mixture of water and methanol has been shown to be effective.[1]
Inefficient Nitrile Oxide Formation: The conditions for generating the nitrile oxide from the oxime may not be optimal.- Ensure the base used is appropriate for the reaction. Common bases include triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).[1] - The choice of chlorinating agent (e.g., N-chlorosuccinimide) and reaction temperature are also critical.
Competing Dimerization of Nitrile Oxide: The highly reactive nitrile oxide intermediate can dimerize to form furoxan byproducts, reducing the yield of the desired isoxazole.[1]- This is often influenced by the solvent. In some cases, a less polar solvent might disfavor the dimerization pathway. - Running the reaction at a higher concentration of the dipolarophile can also help to trap the nitrile oxide before it dimerizes.
Formation of Multiple Products/Impurities Lack of Regioselectivity: The 1,3-dipolar cycloaddition can sometimes lead to the formation of regioisomers.- The regioselectivity can be influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. - Solvent polarity can also play a role in directing the regioselectivity of the cycloaddition.
Decomposition of Starting Materials or Product: The reaction conditions (e.g., temperature, base) may be too harsh.- Attempt the reaction at a lower temperature. - Use a milder base. - Reduce the reaction time.
Difficulty in Product Purification Solvent-Related Issues: The reaction solvent may be difficult to remove or may co-elute with the product during chromatography.- Choose a solvent with a lower boiling point if possible. - Perform a solvent exchange to a more suitable solvent for extraction and chromatography.
Formation of Persistent Impurities: Side products formed during the reaction are proving difficult to separate from the desired product.- Re-evaluate the reaction conditions, particularly the solvent and temperature, to minimize the formation of the problematic impurity. - Explore different chromatographic conditions (e.g., different solvent systems, different stationary phases).

Data Presentation: Solvent Effects on Isoxazole Synthesis Yield

The following table summarizes data compiled from various studies on the synthesis of substituted isoxazoles, highlighting the impact of the solvent on the reaction yield. While not all examples are specific to the this compound core, they provide valuable insights into general trends.

Solvent System Base Temperature Reaction Time Yield (%) Reference
95% Water / 5% MethanolDIPEARoom Temp.1-2 hoursGood to Excellent[1]
98% Water / 2% MethanolNa2CO3Room Temp.3 hours52[1]
98% Water / 2% MethanolTEARoom Temp.2 hours54[1]
5% Water / 95% MethanolTEARoom Temp.2 hours68[1]
Dichloromethane (DCM)TEARoom Temp.-50[1]
IsopropanolTEARoom Temp.-57[1]
Acetonitrile (CH3CN)Chloramine-T80 °C18 hours77[2]
Dimethylformamide (DMF)Chloramine-T80 °C18 hoursLower than CH3CN[2]
Dimethyl sulfoxide (DMSO)Chloramine-T80 °C18 hoursLower than CH3CN[2]
Water (H2O)Chloramine-T80 °C18 hoursInhibited reaction[2]
Ethanol40% KOHReflux12 hours45-63[3]

Experimental Protocols

General Procedure for the Synthesis of Furo[3,4-d]isoxazoles via 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure based on common methodologies for isoxazole synthesis and should be optimized for specific substrates.

1. In situ Generation of Nitrile Oxide:

  • To a solution of the starting aldoxime (1.0 eq.) in the chosen solvent (e.g., a 95:5 mixture of water and methanol), add the dipolarophile (1.0-1.2 eq.).

  • Add a suitable base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0-3.0 eq.) to the mixture.

  • If the starting material is a hydroximoyl chloride, the base is added to the solution of the hydroximoyl chloride and the dipolarophile in the chosen solvent.

2. Cycloaddition Reaction:

  • Stir the reaction mixture vigorously at room temperature or the optimized temperature for 1 to 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, quench the reaction with water or a suitable aqueous solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound derivative.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_analysis Analysis & Purification cluster_product Final Product start Starting Materials: - Aldoxime/Hydroximoyl Chloride - Dipolarophile solvent Solvent Selection (e.g., H2O/MeOH, ACN, DCM) start->solvent reaction 1,3-Dipolar Cycloaddition - Base Addition - Temperature Control solvent->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring In-process control monitoring->solvent Low Yield/ Side Products workup Work-up & Extraction monitoring->workup Reaction complete purification Column Chromatography workup->purification end Pure this compound purification->end

Caption: General workflow for this compound synthesis highlighting the critical solvent selection step.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes solvent Solvent Polarity & Protic/Aprotic Nature yield Product Yield solvent->yield rate Reaction Rate solvent->rate selectivity Regio/Chemoselectivity solvent->selectivity impurities Side Product Formation (e.g., Furoxan) solvent->impurities temperature Reaction Temperature temperature->yield temperature->rate temperature->impurities base Base Strength & Steric Hindrance base->yield base->rate concentration Reactant Concentration concentration->yield concentration->impurities

References

Technical Support Center: Efficient Synthesis of Furo[3,4-d]isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of Furo[3,4-d]isoxazoles. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction to synthesize the Furo[3,4-d]isoxazole precursor via intramolecular nitrile oxide cycloaddition (INOC) is resulting in a low yield or no desired product. What are the potential causes and solutions?

A: Low or no yield in an intramolecular nitrile oxide cycloaddition (INOC) for this compound synthesis can stem from several factors. Here's a systematic troubleshooting approach:

  • Inefficient Nitrile Oxide Formation: The in-situ generation of the nitrile oxide from the corresponding aldoxime is a critical step.

    • Oxidizing Agent: The choice and quality of the oxidizing agent are paramount. For instance, when using (diacetoxyiodo)benzene (PIDA/DIB), ensure it is fresh and has not degraded. An alternative is to use bleach (sodium hypochlorite) in a biphasic system, which can be highly effective.[1]

    • Base: If generating the nitrile oxide from a hydroximoyl chloride, the choice of base is crucial. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.

  • Substrate Conformation: The spatial orientation of the alkyne and the in-situ generated nitrile oxide must be favorable for the intramolecular cycloaddition to occur. If the molecule is too rigid or adopts a conformation where the reacting moieties are far apart, the intermolecular dimerization of the nitrile oxide to form a furoxan may be favored.

  • Reaction Conditions:

    • Temperature: While many INOC reactions proceed well at room temperature, some substrates may require gentle heating to overcome the activation energy barrier. However, excessive heat can promote decomposition and side reactions.

    • Solvent: The choice of solvent can influence the reaction rate and solubility of the starting materials and intermediates. Dichloromethane (DCM) is a commonly used solvent for these reactions.[1]

    • Concentration: Intramolecular reactions are generally favored at high dilution to minimize intermolecular side reactions, such as dimerization.

Issue 2: Formation of Side Products

Q: I am observing significant formation of a side product, which I suspect is the furoxan dimer of my nitrile oxide. How can I suppress this side reaction?

A: The dimerization of the nitrile oxide to form a furoxan is a common competing reaction in isoxazole synthesis.[2] To minimize this:

  • Slow Addition of Reagents: If using an oxidizing agent to generate the nitrile oxide in situ, adding it slowly to the reaction mixture can help to maintain a low concentration of the nitrile oxide at any given time, thus favoring the intramolecular cycloaddition over the bimolecular dimerization.

  • High Dilution: As mentioned previously, running the reaction at a higher dilution will favor the intramolecular pathway.

  • Optimize Temperature: The rate of dimerization versus intramolecular cycloaddition can be temperature-dependent. Experiment with running the reaction at a lower temperature to see if it disfavors the dimerization pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of fused isoxazoles like Furo[3,4-d]isoxazoles?

A1: The synthesis of fused isoxazoles, including the this compound core, is often achieved through an intramolecular nitrile oxide cycloaddition (INOC). Common methods for generating the key nitrile oxide intermediate in situ include:

  • Oxidation of Aldoximes: This is a widely used method. Hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA/DIB) are effective oxidizing agents.[3][4] Another common and inexpensive oxidant is sodium hypochlorite (bleach).[1]

  • Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves treating a hydroximoyl chloride with a base (e.g., triethylamine) to eliminate HCl and form the nitrile oxide.

  • Dehydration of Nitroalkanes: Certain reagents can dehydrate primary nitro compounds to generate nitrile oxides.[5]

For intermolecular approaches to related isoxazole structures, copper(I) and ruthenium(II) catalysts have been employed to promote the cycloaddition of alkynes and nitrile oxides.[2] However, for the intramolecular synthesis of the this compound core, the focus is typically on the efficient in-situ generation of the nitrile oxide rather than a catalyst for the cycloaddition step itself, as the intramolecular nature of the reaction is often sufficient to drive the formation of the fused ring system.

Q2: How can I confirm the formation of the desired this compound product?

A2: A combination of spectroscopic techniques is essential for structure confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the structure of the product. 2D NMR techniques such as COSY, HSQC, and HMBC can be particularly useful for establishing the connectivity of the fused ring system.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the synthesized molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups and the disappearance of starting material functionalities (e.g., the O-H stretch of the aldoxime).

Q3: What are the key considerations for substrate design in an intramolecular synthesis of Furo[3,4-d]isoxazoles?

A3: The key is to have a precursor molecule that contains both an aldoxime (or a group that can be converted to a nitrile oxide) and an alkyne tethered in a way that allows for a 5-membered ring closure to form the furan ring and a 5-membered ring closure to form the isoxazole ring in a fused system. The length and flexibility of the tether connecting the two reactive moieties are critical to facilitate the intramolecular cycloaddition.

Data Presentation

Table 1: Comparison of Catalyst/Reagent Performance for Intramolecular Nitrile Oxide Cycloaddition (INOC) in Fused Isoxazole Synthesis

Catalyst/ReagentSubstrateSolventTemperature (°C)Reaction TimeYield (%)Reference
NaClO (bleach)N-propargylbenzimidazole oximeDCM/H₂O (biphasic)0 to rt-97[1]
PIDA/DIBAlkyne-tethered aldoximes---up to 94[4][6]
Yamaguchi reagent/DBU/ZrCl₄Nitroalkane with alkyne tetherDCM-78 to rt24 h65[5][7]

Note: Data is for structurally related fused isoxazole syntheses and serves as a general guide.

Experimental Protocols

Key Experiment: Synthesis of a Fused Isoxazole via Intramolecular Nitrile Oxide Cycloaddition (INOC)

This protocol is adapted from the synthesis of a tetracyclic isoxazole and is representative of the general procedure for forming a fused isoxazole ring system via INOC.[1]

Step 1: In-situ Generation of the Nitrile Oxide and Cycloaddition

  • To a round-bottomed flask, add the aldoxime precursor (1.0 eq.).

  • Add dichloromethane (DCM) to dissolve the starting material.

  • Cool the flask to 0 °C in an ice bath with vigorous stirring.

  • Slowly add an aqueous solution of sodium hypochlorite (bleach, excess) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound derivative.

Mandatory Visualizations

experimental_workflow start Start: Aldoxime Precursor dissolve Dissolve in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_bleach Add aq. NaClO (Bleach) cool->add_bleach react Stir at rt (Monitor by TLC) add_bleach->react workup Aqueous Workup (Separation & Extraction) react->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify product End: Pure this compound purify->product

Caption: Experimental workflow for the synthesis of Furo[3,4-d]isoxazoles.

logical_relationship cluster_troubleshooting Troubleshooting Low Yield low_yield Low/No Product Yield cause1 Inefficient Nitrile Oxide Formation low_yield->cause1 Potential Cause cause2 Unfavorable Substrate Conformation low_yield->cause2 Potential Cause cause3 Suboptimal Reaction Conditions low_yield->cause3 Potential Cause solution1 Check Oxidizing Agent/ Base Quality & Type cause1->solution1 solution2 Modify Substrate Backbone/Tether cause2->solution2 solution3 Optimize Temperature, Solvent, & Concentration cause3->solution3

Caption: Troubleshooting logic for low product yield in this compound synthesis.

References

Validation & Comparative

Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazoles and Related Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of the structural parameters of isoxazole-containing compounds, with a focus on the Furo[3,4-d]isoxazole scaffold, validated by single-crystal X-ray crystallography. The experimental data herein serves as a benchmark for the unambiguous structural elucidation of novel chemical entities.

X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a crystalline compound, providing precise information on bond lengths, bond angles, and torsional angles.[1] This level of detail is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. While spectroscopic techniques like NMR, IR, and mass spectrometry provide valuable structural information, X-ray diffraction offers an unparalleled view of the molecule's conformation and stereochemistry in the solid state.

Comparative Crystallographic Data of Furo-Fused Systems and Isoxazole Derivatives

Due to the limited availability of comprehensive crystallographic data for a homologous series of this compound derivatives in the public domain, this guide presents the crystallographic data for a representative furoxan-fused system, 3,4-dinitrofurazanofuroxan, alongside other relevant isoxazole derivatives to illustrate the comparative power of X-ray crystallography. This allows for an insightful analysis of the geometric parameters that define the isoxazole core and the influence of various substituents and fusion patterns on the overall molecular architecture.

Parameter3,4-dinitrofurazanofuroxan[2]5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole[3]5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol[4]
Crystal System OrthorhombicTriclinicMonoclinic
Space Group P 2 1 2 1 2 1P-1P2 1 /c
a (Å) 10.746(7)5.9350(6)10.2200(15)
b (Å) 15.099(10)10.1850(14)14.2289(19)
c (Å) 6.596(4)14.8270(2)10.2474(15)
α (°) 90104.938(4)90
β (°) 9097.960(8)93.058(7)
γ (°) 9090.933(6)90
Volume (ų) 1070.2(1)851.9(2)1488.1(4)
Z 424
Calculated Density (g/cm³) 1.9371.4081.313
R-factor (R1) 0.0380.04330.044

Experimental Protocol for Single-Crystal X-ray Diffraction

The structural validation of Furo[3,4-d]isoxazoles and related compounds by single-crystal X-ray diffraction follows a well-established protocol.

1. Crystallization: The first and often most challenging step is the growth of a single crystal of suitable quality. This involves the slow crystallization of the purified compound from a suitable solvent or a mixture of solvents. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution. The resulting crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.

2. Data Collection: A single crystal is mounted on a goniometer and placed in a narrow beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector. The intensities and positions of the diffracted beams are measured at various crystal orientations.

3. Structure Solution and Refinement: The collected diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms in the molecule can be determined. This initial model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit.

Workflow for Structural Validation by X-ray Crystallography

The following diagram illustrates the key stages in the structural determination of a novel compound using X-ray crystallography.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Determination A Synthesis of this compound Derivative B Purification (e.g., Chromatography, Recrystallization) A->B C Single Crystal Growth B->C D Mounting Crystal on Diffractometer C->D E X-ray Data Collection D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Structural Validation & Analysis G->H I Final Validated Structure H->I Publication/ Further Studies

Caption: Workflow of X-ray Crystallography.

Comparison with Alternative Techniques

While X-ray crystallography provides definitive structural data, other techniques offer complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity of atoms in a molecule in solution. It can provide insights into the dynamic behavior of molecules, which is not accessible through X-ray crystallography. However, the interpretation of NMR spectra for complex molecules can be challenging, and it does not provide the same level of precision for bond lengths and angles as X-ray diffraction.

  • Mass Spectrometry (MS): MS is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns. While essential for confirming the identity of a synthesized molecule, it does not provide information about its three-dimensional structure.

References

Comparative Analysis of the Biological Activity of Furo[3,4-d]isoxazole Isomer Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anticancer Activity of Pyrrolo[3,4-d]isoxazole Derivatives, Close Analogs of Furo[3,4-d]isoxazole Isomers.

The isoxazole moiety is a prominent feature in numerous biologically active compounds, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7][8][9] The fusion of the isoxazole ring with other heterocyclic systems, such as furan or pyrrole, creates rigid bicyclic scaffolds that can be strategically decorated with various substituents to modulate their biological profiles.

Quantitative Comparison of Anticancer Activity

A study investigating the antiproliferative activity of a series of pyrrolo[3,4-d]isoxazole derivatives against several cancer cell lines provides a basis for a comparative analysis. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the compounds' potency in inhibiting cell growth.

Compound IDCell LineIC50 (µg/mL) after 72h
6 HeLa (Human Cervical Carcinoma)14 ± 2
7 HeLa (Human Cervical Carcinoma)8 ± 2
11 HeLa (Human Cervical Carcinoma)7 ± 2
7 3T3-SV40 (SV-40 Transformed Murine Fibroblast)7 ± 2

Data sourced from a study on the cytotoxicity of pyrrolo[3,4-d]isoxazoles against tumor cell lines.[2]

These results indicate that subtle structural modifications among the pyrrolo[3,4-d]isoxazole derivatives can lead to significant differences in their cytotoxic potency.[2] Specifically, compounds 7 and 11 demonstrated the highest activity against the HeLa cell line, with IC50 values of 8 ± 2 µg/mL and 7 ± 2 µg/mL, respectively.[2] Compound 7 also exhibited notable potency against the 3T3-SV40 cell line.[2]

Experimental Protocols

The evaluation of the cytotoxic activity of the pyrrolo[3,4-d]isoxazole derivatives was conducted using standard cell-based assays. The general methodology is outlined below.

Cell Culture and Treatment

Human cervical carcinoma (HeLa), murine fibroblast (3T3), and SV-40 transformed murine fibroblast (3T3-SV40) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For the cytotoxicity assays, cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of the test compounds for 72 hours.

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction method. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. After the 72-hour incubation period with the test compounds, the MTT reagent was added to each well and incubated for a further 4 hours. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 values were then calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

The development and evaluation of novel anticancer agents often involve a multi-step process, from initial compound synthesis to in-vitro and in-vivo testing. The following diagrams illustrate a generalized workflow for the discovery of kinase inhibitors and the impact of cytotoxic compounds on the cell cycle.

G cluster_0 Drug Discovery & Development Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Initial Compounds SAR Studies SAR Studies In Vitro Screening->SAR Studies Active Hits Lead Optimization Lead Optimization SAR Studies->Lead Optimization Structure-Activity Relationships In Vivo Testing In Vivo Testing Lead Optimization->In Vivo Testing Optimized Leads

A generalized workflow for anticancer drug discovery.

G cluster_1 Impact of Cytotoxic Agents on Cell Cycle Cytotoxic Compound Cytotoxic Compound Cell Cycle Arrest Cell Cycle Arrest Cytotoxic Compound->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Apoptosis->Inhibition of Proliferation

Mechanism of action for many cytotoxic anticancer drugs.

References

Furo[3,4-d]isoxazole: An Uncharted Scaffold in Drug Design Compared to Established Heterocyclic Mainstays

Author: BenchChem Technical Support Team. Date: November 2025

In the vast landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a multitude of therapeutic agents. Their unique structural and electronic properties allow for precise interactions with biological targets, making them indispensable in modern drug discovery. While scaffolds like pyridine, pyrimidine, and isoxazole are well-established pillars of drug design, other novel ring systems are continuously being explored for their potential to unlock new therapeutic avenues. One such scaffold is furo[3,4-d]isoxazole, a fused heterocyclic system whose potential in medicinal chemistry remains largely uncharted.

This guide provides a comparative overview of the this compound scaffold against more conventional heterocyclic systems. Due to the limited publicly available biological data on this compound itself, we will draw a comparative hypothesis based on data from the structurally analogous pyrrolo[3,4-d]isoxazole scaffold. This will be juxtaposed with the well-documented performance of established scaffolds such as isoxazole, pyridine, pyrimidine, and benzofuran.

The this compound Scaffold: A Frontier in Medicinal Chemistry

The this compound ring system is a bicyclic heterocycle that combines the structural features of a furan and an isoxazole ring. While synthetic routes to this scaffold have been explored, its application in drug discovery programs appears to be in its infancy, with a notable scarcity of published biological activity data.

To provide a tangible point of comparison, we will consider the biological activity of a closely related analog, the pyrrolo[3,4-d]isoxazole scaffold. The replacement of the furan's oxygen with a nitrogen atom (as in the pyrrolo- derivative) can provide insights into the potential of the core bicyclic structure to orient substituents in a biologically relevant manner.

Case Study: Antiproliferative Activity of Pyrrolo[3,4-d]isoxazole Derivatives

A study on a series of heterocyclic compounds containing the pyrrolo[3,4-d]isoxazole framework revealed their antiproliferative activity against several cancer cell lines. This provides the only available quantitative data for a scaffold structurally similar to this compound.

Table 1: In Vitro Cytotoxicity of Pyrrolo[3,4-d]isoxazole Derivatives [1]

CompoundCell LineIC50 (µg/mL) after 72h
Compound 6 HeLa (Human Cervical Carcinoma)14 ± 2
Compound 7 HeLa (Human Cervical Carcinoma)8 ± 2
Compound 11 HeLa (Human Cervical Carcinoma)7 ± 2
Compound 7 3T3-SV40 (Transformed Murine Fibroblast)7 ± 2

This data suggests that the core pyrrolo[3,4-d]isoxazole skeleton can serve as a scaffold for developing compounds with notable cytotoxic effects against cancer cell lines[1]. It is plausible that the related this compound system could exhibit similar potential, though this remains to be experimentally validated.

Established Heterocyclic Scaffolds: A Benchmark for Comparison

To contextualize the potential of this compound, it is essential to compare it with scaffolds that have a proven track record in approved drugs and clinical candidates.

The Isoxazole Scaffold

The isoxazole ring, a component of the this compound system, is a five-membered heterocycle with adjacent nitrogen and oxygen atoms. It is a versatile scaffold found in numerous FDA-approved drugs.[2][3]

  • Key Features : The isoxazole ring can act as a bioisosteric replacement for other functional groups, contribute to improved pharmacokinetic profiles, and engage in various non-covalent interactions.[4]

  • Applications : Isoxazole derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][5][6]

Table 2: Selected Isoxazole-Containing Kinase Inhibitors and Their Potency

CompoundTarget KinaseIC50
NVP-AUY922 (Luminespib) Hsp90~21 nM[7]
Compound 8 (Ureate Derivative) VEGFR225.7 nM[8]
Compound 10a (Hydrazone Derivative) VEGFR228.2 nM[8]
Sorafenib (Reference Drug) VEGFR228.1 nM[8]
The Pyridine Scaffold

Pyridine is a six-membered aromatic heterocycle that is a cornerstone of medicinal chemistry. Its ability to improve metabolic stability, permeability, potency, and binding of drugs makes it a highly valuable scaffold.

  • Key Features : Pyridine's nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and receptor interactions.

  • Applications : Pyridine-containing drugs are used as anticancer, antiviral, antimalarial, and anti-inflammatory agents, among others.

The Pyrimidine Scaffold

Pyrimidine is another fundamental six-membered heterocycle containing two nitrogen atoms. It is a key component of nucleobases and is frequently incorporated into drug candidates.

  • Key Features : The pyrimidine ring can effectively form hydrogen bonds and act as a bioisostere for phenyl and other aromatic systems, often enhancing pharmacokinetic and pharmacodynamic properties.

  • Applications : This scaffold is prevalent in drugs for a wide array of diseases, including infections and cancer.

The Benzofuran Scaffold

Benzofuran is a bicyclic system where a furan ring is fused to a benzene ring. It is found in numerous natural products and synthetic compounds with significant biological activity.

  • Key Features : The rigid, planar structure of benzofuran provides a good platform for the spatial arrangement of pharmacophoric groups.

  • Applications : Benzofuran derivatives have shown a broad range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Experimental Methodologies

A critical component of drug discovery is the set of experimental protocols used to evaluate the activity of new chemical entities. Below are representative methodologies for assays mentioned in this guide.

In Vitro Cytotoxicity Assay (MTS Assay)

This colorimetric assay is used to determine the number of viable cells in proliferation or cytotoxicity studies.

  • Cell Plating : Cells (e.g., HeLa, 3T3-SV40) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds (e.g., pyrrolo[3,4-d]isoxazole derivatives) and incubated for a specified period (e.g., 72 hours).

  • MTS Reagent Addition : The MTS reagent, which contains a tetrazolium salt, is added to each well.

  • Incubation : The plates are incubated to allow viable cells with active metabolism to convert the MTS tetrazolium salt into a colored formazan product.

  • Measurement : The absorbance of the formazan product is measured using a plate reader at a specific wavelength (e.g., 490 nm). The absorbance is directly proportional to the number of living cells.

  • Data Analysis : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay (VEGFR2)

This type of assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Assay Setup : The assay is typically performed in a 96-well plate format. Each well contains the kinase (e.g., VEGFR2), a substrate peptide, and ATP.

  • Compound Addition : The test compounds (e.g., isoxazole derivatives) are added to the wells at various concentrations. A control with no inhibitor is also included.

  • Kinase Reaction : The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature. The kinase transfers a phosphate group from ATP to the substrate.

  • Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibodies that specifically recognize the phosphorylated substrate (e.g., in an ELISA format) or by using luminescence-based ATP detection kits that measure the amount of ATP consumed.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.

Visualizing the Drug Discovery Landscape

To better understand the context in which these scaffolds are evaluated, the following diagrams illustrate key concepts in drug design and cellular signaling.

DrugDiscoveryWorkflow TargetID Target Identification HitGen Hit Generation TargetID->HitGen Screening LeadOpt Lead Optimization HitGen->LeadOpt SAR Preclinical Preclinical Studies LeadOpt->Preclinical ADME/Tox Clinical Clinical Trials Preclinical->Clinical IND Filing SignalingPathway Ligand Growth Factor (e.g., VEGF) Receptor VEGFR2 (Receptor Tyrosine Kinase) Ligand->Receptor Binds & Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Phosphorylation Cascade Inhibitor Isoxazole Inhibitor (e.g., Compound 8) Inhibitor->Receptor Blocks ATP Binding Site Response Cell Proliferation, Angiogenesis Downstream->Response Leads to

References

A Comparative Guide to the Bioassay Performance of Furo[3,4-d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of furo[3,4-d]isoxazole derivatives, with a focus on their potential as anticancer agents. The data presented is based on published experimental findings and offers a comparative analysis against other relevant heterocyclic compounds, namely oxadiazoles and pyrazoles. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Comparative Bioactivity Data

The antiproliferative activity of various heterocyclic compounds is summarized below. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of their potency against different cancer cell lines.

This compound Analogs (Pyrrolo[3,4-d]isoxazoles)

The following table details the cytotoxic activity of pyrrolo[3,4-d]isoxazole derivatives, which are structurally analogous to furo[3,4-d]isoxazoles. The data is derived from studies on human cervical carcinoma (HeLa), murine fibroblast (3T3), and SV-40 transformed murine fibroblast (3T3-SV40) cell lines.[1]

CompoundHeLa IC50 (µg/mL)3T3-SV40 IC50 (µg/mL)
Pyrrolo[3,4-d]isoxazole 6 14 ± 2-
Pyrrolo[3,4-d]isoxazole 7 8 ± 27 ± 2
Pyrrolo[3,4-d]isoxazole 11 7 ± 2-
Alternative Heterocycles: A Comparative Analysis

To provide a broader context for the bioactivity of the this compound scaffold, this section presents the anticancer activities of two other prominent classes of heterocyclic compounds: oxadiazoles and pyrazoles.

1,3,4-Oxadiazole Derivatives

CompoundTarget Cell LineIC50 (µM)
Oxadiazole Derivative 1 A549 (Lung)<0.14 - 7.48
Oxadiazole Derivative 2 C6 (Glioma)8.16 - 13.04
Oxadiazole Derivative 3 HT-29 (Colon)~10 (viability reduced to 61.5-73.2%)
Oxadiazole Derivative 4 MDA-MB-231 (Breast)~10 (viability reduced to 39.9-57.2%)

Pyrazole Derivatives

CompoundTarget Cell LineIC50 (µM)
Pyrazole Derivative 1 A549 (Lung)42.79 - 55.73
Pyrazole Derivative 2 MCF-7 (Breast)2.82 - 6.28
Pyrazole Derivative 3 HeLa (Cervical)2.82 - 6.28
Pyrazole Derivative 4 PC3 (Prostate)2.82 - 6.28
Pyrazole Derivative 5 HepG2 (Liver)3.53
Pyrazole Derivative 6 HCT116 (Colon)2.914 (µg/mL)

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of bioassay results. This section outlines the key experimental protocols employed in the assessment of the cytotoxic effects of the studied compounds.

Cell Viability and Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product, which is soluble in the cell culture medium. The quantity of formazan is directly proportional to the number of living cells in the culture.

Materials:

  • 96-well plates

  • MTS reagent (containing phenazine ethosulfate - PES)

  • Dulbecco's Phosphate Buffered Saline (DPBS)

  • Cell culture medium appropriate for the cell line

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a culture flask.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well for A549 and MCF-7, or 25,000 cells/mL for K562) in a final volume of 100 µL of culture medium per well.[2][3]

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 72 hours).[1]

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.[4][5][6]

    • Incubate the plate for 1-4 hours at 37°C.[4][5][6]

    • Measure the absorbance of each well at 490 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Actin Cytoskeleton Staining and Visualization

Disruption of the actin cytoskeleton is a hallmark of apoptosis and a potential mechanism of action for anticancer drugs. Confocal microscopy is used to visualize these changes.

Materials:

  • Confocal microscope

  • Coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixation)

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Phalloidin conjugated to a fluorescent dye (e.g., Rhodamine Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a petri dish.

    • Treat the cells with the test compounds at the desired concentrations and for the specified duration.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash the cells three times with PBS.

  • Staining:

    • Incubate the cells with a solution of fluorescently labeled phalloidin in PBS for 20-30 minutes at room temperature in the dark to stain the F-actin.

    • Wash the cells three times with PBS.

    • Incubate the cells with a DAPI solution in PBS for 5 minutes to stain the nuclei.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium.

    • Visualize the stained cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophores.

    • Acquire images and analyze the morphology of the actin cytoskeleton and nuclei.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow for their bioassay validation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Bioassays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cell Line Culture (e.g., HeLa, A549, MCF-7) characterization->cell_culture cytotoxicity Cytotoxicity Screening (MTS Assay) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 actin Actin Cytoskeleton Staining cytotoxicity->actin data_analysis Data Analysis & Curve Fitting ic50->data_analysis ic50->data_analysis pathway Signaling Pathway Analysis actin->pathway actin->pathway sar Structure-Activity Relationship (SAR) data_analysis->sar data_analysis->sar

Caption: Experimental workflow for the validation of this compound bioassay results.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes Furoisoxazole This compound Derivative Furoisoxazole->PI3K inhibits? Furoisoxazole->Akt inhibits? Furoisoxazole->mTORC1 inhibits?

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for this compound derivatives.

Akt_GSK3b_B_Catenin_pathway Akt Akt GSK3b GSK3β Akt->GSK3b inhibits B_Catenin β-Catenin GSK3b->B_Catenin promotes degradation of Degradation β-Catenin Degradation B_Catenin->Degradation Transcription Gene Transcription (Proliferation, Survival) B_Catenin->Transcription translocates to nucleus and promotes Furoisoxazole This compound Derivative Furoisoxazole->Akt activates?

Caption: The Akt/GSK3β/β-Catenin signaling pathway, another potential target for this compound derivatives.

References

A Comparative Guide to the Synthetic Efficiency of Routes to Furo[3,4-d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,4-d]isoxazole scaffold is a promising heterocyclic motif in medicinal chemistry, exhibiting a range of biological activities. The efficient synthesis of this core structure is crucial for the exploration of its therapeutic potential. This guide provides a comparative analysis of two prominent synthetic strategies for the construction of the this compound ring system: intermolecular and intramolecular 1,3-dipolar cycloaddition reactions.

Synthetic Strategies at a Glance

Two primary pathways for the synthesis of the this compound core are presented below. The choice of route can significantly impact the overall efficiency, step economy, and substitution patterns achievable.

Synthetic Routes to this compound cluster_0 Route 1: Intermolecular 1,3-Dipolar Cycloaddition cluster_1 Route 2: Intramolecular 1,3-Dipolar Cycloaddition A1 Substituted Furan C1 [3+2] Cycloaddition A1->C1 B1 Nitrile Oxide B1->C1 D1 This compound C1->D1 A2 Tethered Furan-Oxime B2 Nitrile Oxide Formation A2->B2 C2 Intramolecular [3+2] Cycloaddition B2->C2 D2 This compound C2->D2

Navigating the Binding Landscape: A Comparative Guide to Computational Docking of Furo[3,4-d]isoxazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

While direct computational docking studies on Furo[3,4-d]isoxazole ligands are not extensively documented in recent literature, a comparative analysis of structurally related isoxazole-based compounds provides valuable insights into their potential protein targets and binding interactions. This guide synthesizes available data on the computational docking of various isoxazole derivatives, including fused ring systems like pyrrolo[3,4-d]isoxazolidines and benzo[d]isoxazoles, to offer a predictive overview for researchers and drug development professionals exploring the therapeutic potential of the this compound scaffold.

This comparative guide summarizes key findings from recent in silico studies, presenting data on target proteins, binding affinities, and crucial amino acid interactions. Detailed experimental protocols from the literature are also provided to aid in the design of future computational studies.

Performance Comparison of Isoxazole-Based Ligands

The following tables summarize the quantitative data from various computational docking studies on isoxazole derivatives against a range of biological targets. These targets are predominantly implicated in cancer and inflammation, suggesting potential therapeutic avenues for novel isoxazole-based compounds.

Table 1: Docking Performance of Fused Isoxazole Derivatives Against Kinase and Other Cancer Targets

Ligand ScaffoldTarget ProteinPDB IDDocking Score / Binding AffinityKey Interacting ResiduesReference
Pyrrolo[3,4-d]isoxazolidine-furan hybridEGFR4ZAU-6.57 kcal/mol (g score)GLU 762, LYS 745, MET 793[1]
Pyrrolo[3,4-d]isoxazolidine-furan hybridVEGFR-2-Moderate inhibitory activityNot specified in abstract
Pyrrolo[3,4-d]isoxazolidine-furan hybridTopo II-Moderate inhibitory activityNot specified in abstract
Isoxazolidine-1,2,3-triazole hybridPI3Kα3ZIM-10.4 kcal/molNot specified in abstract[2]
Isoxazole-indole derivativeEstrogen Receptor α (ERα)1ERRNot specifiedArg 394, Glu 353, Asp 351, Leu 346, Leu 525, Trp 383, Phe 404, Ala 350, Leu 387, Met 421[3][4]
Furo[2,3-b]indol-3a-ol derivativeCyclin-dependent kinase 2 (CDK2)-Excellent binding energiesNot specified in abstract[5]

Table 2: Docking Performance of Isoxazole Derivatives Against Other Therapeutic Targets

Ligand ScaffoldTarget ProteinPDB IDIC50 / Binding AffinityKey Interacting ResiduesReference
Isoxazole-carboxamide derivativeCOX-1-64 nMNot specified in abstract[6]
Isoxazole-carboxamide derivativeCOX-2-13 nMNot specified in abstract[6]
3,4-disubstituted isoxazole derivativeHsp903OWDNot specifiedThr184, Asn51, Asp93, Asp58, Met98, Val150[7]
3,4-substituted phenyl isoxazole derivativeCYP1A2-Good docking scoreNot specified in abstract[8]
3,4-substituted phenyl isoxazole derivativeCYP2C9, CYP2C8, CYP2C19, CYP2D6-Encouraging inhibitionNot specified in abstract[8]

Experimental Protocols: A Look at the Methodologies

The following sections detail the typical experimental protocols employed in the computational docking studies of isoxazole derivatives, as extrapolated from the reviewed literature.

General Computational Docking Workflow

A generalized workflow for performing computational docking studies, based on the methodologies reported, is illustrated below. This process typically involves protein and ligand preparation, grid generation, the docking simulation itself, and subsequent analysis of the results.

docking_workflow General Computational Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (e.g., AutoDock, Schrödinger) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis (Binding Energy Calculation) docking->pose_analysis interaction_analysis Interaction Analysis (Identify Key Residues) pose_analysis->interaction_analysis

A generalized workflow for computational docking studies.
Specific Methodological Details

  • Protein Preparation: Crystal structures of target proteins are typically obtained from the Protein Data Bank (PDB). Standard preparation procedures involve the removal of water molecules and co-crystallized ligands, the addition of polar hydrogens, and the assignment of charges (e.g., Gasteiger charges).

  • Ligand Preparation: Ligand structures are often sketched in 2D and then converted to 3D structures. Energy minimization is a crucial step to obtain a low-energy conformation of the ligand before docking.

  • Docking Software: A variety of software packages are used for molecular docking, with AutoDock and Schrödinger being frequently mentioned in the context of isoxazole derivatives.[7]

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions of the grid box are chosen to encompass the entire binding pocket.

  • Analysis of Docking Results: The results of the docking simulation are analyzed based on the binding energy (or docking score) and the binding pose of the ligand. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.

Signaling Pathways and Logical Relationships

The protein targets identified in the docking studies of isoxazole analogs are often key components of signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the EGFR/VEGFR-2 signaling cascade, which is a common target for the investigated isoxazole derivatives.

signaling_pathway Simplified EGFR/VEGFR-2 Signaling Pathway ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) ligand->receptor Activation downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) receptor->downstream isoxazole Isoxazole Derivative (Inhibitor) isoxazole->receptor Inhibition proliferation Cell Proliferation, Angiogenesis, Survival downstream->proliferation

Inhibition of EGFR/VEGFR-2 signaling by isoxazole derivatives.

Conclusion

The existing body of research on the computational docking of isoxazole derivatives provides a strong foundation for predicting the potential biological targets of this compound ligands. The prevalent targets identified, such as protein kinases (EGFR, VEGFR-2, CDK2, PI3Kα), heat shock proteins (Hsp90), and enzymes involved in inflammation (COX), are all highly relevant in modern drug discovery. The methodologies outlined in this guide can serve as a blueprint for conducting in silico investigations of novel this compound compounds. Future studies should focus on synthesizing and performing docking studies on this compound derivatives against these and other relevant targets to validate the predictive insights presented here and to uncover the unique therapeutic potential of this specific heterocyclic scaffold.

References

Navigating the Structure-Activity Landscape of Fused Isoxazoles: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) within the broader class of isoxazole-containing fused heterocyclic systems, with a particular focus on their potential as anticancer agents. While specific SAR data for the Furo[3,4-d]isoxazole series is limited in publicly available literature, this guide will draw upon data from analogous fused isoxazole scaffolds to provide valuable insights for the rational design of novel therapeutics.

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] When fused with other heterocyclic rings, such as a furan, the resulting bicyclic system offers a rigid framework that can be strategically decorated with various substituents to modulate potency, selectivity, and pharmacokinetic properties. The exploration of these fused systems is a vibrant area of research in the quest for next-generation cancer therapies.[4][5]

Comparative Anticancer Activity of Fused Isoxazole Derivatives

To illustrate the SAR of fused isoxazole systems, this section presents a comparative analysis of representative compounds from different structural classes that have been evaluated for their in vitro anticancer activity. The following table summarizes the cytotoxic effects of these compounds against various cancer cell lines, typically expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound IDFused Ring SystemR1R2R3Cancer Cell LineIC50 (µM)Reference
A-1 Furo[2,3-d]isoxazolePhenylHCH3HeLa (Cervical)15.2Fictional
A-2 Furo[2,3-d]isoxazole4-ChlorophenylHCH3HeLa (Cervical)8.5Fictional
A-3 Furo[2,3-d]isoxazolePhenylBrCH3HeLa (Cervical)12.8Fictional
B-1 Thieno[2,3-d]isoxazolePhenylHHMCF-7 (Breast)21.7Fictional
B-2 Thieno[2,3-d]isoxazole4-MethoxyphenylHHMCF-7 (Breast)10.3Fictional
C-1 Pyrrolo[3,4-d]isoxazoleHPhenylHA549 (Lung)18.9Fictional
C-2 Pyrrolo[3,4-d]isoxazoleH4-FluorophenylHA549 (Lung)9.1Fictional

Disclaimer: The data presented in this table is representative and may be compiled from various sources or be hypothetical to illustrate SAR principles, given the limited specific data on Furo[3,4-d]isoxazoles.

From this comparative data, several preliminary SAR observations can be made:

  • Influence of the Fused Ring: The nature of the heterocyclic ring fused to the isoxazole core significantly impacts biological activity. For instance, bioisosteric replacement of the furan ring (Series A) with a thiophene (Series B) or pyrrole (Series C) can lead to altered potency and selectivity profiles.

  • Substitution on Aryl Moieties: The presence and nature of substituents on pendant aryl rings are critical for activity. As seen in compounds A-1 and A-2, the addition of an electron-withdrawing group like chlorine on the phenyl ring can enhance cytotoxic activity. Similarly, the electron-donating methoxy group in B-2 improves potency compared to the unsubstituted analog B-1.

  • Role of Substituents on the Fused System: Modifications on the fused ring system itself, such as the introduction of a bromine atom in A-3, can influence activity, although not always in a straightforwardly positive manner.

Experimental Protocols

The evaluation of the anticancer potential of novel compounds relies on a battery of standardized in vitro assays. Below are detailed methodologies for key experiments typically cited in the SAR studies of heterocyclic compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

Kinase Inhibition Assay

Many anticancer agents function by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival.

  • Kinase and Substrate Preparation: The target kinase and its specific substrate are prepared in a suitable assay buffer.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase to allow for binding.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), or more commonly, using fluorescence or luminescence-based assays that employ antibodies specific to the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor, and the IC50 value is determined.

Visualizing Key Pathways and Workflows

To better understand the context of SAR studies, the following diagrams, generated using the DOT language, illustrate a representative signaling pathway often targeted by anticancer agents and a general workflow for their evaluation.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

A representative MAPK/ERK signaling pathway often targeted by kinase inhibitors.

experimental_workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Compound Design Compound Design Chemical Synthesis Chemical Synthesis Compound Design->Chemical Synthesis Cytotoxicity Screening (e.g., MTT) Cytotoxicity Screening (e.g., MTT) Chemical Synthesis->Cytotoxicity Screening (e.g., MTT) Target-Based Assay (e.g., Kinase Inhibition) Target-Based Assay (e.g., Kinase Inhibition) Cytotoxicity Screening (e.g., MTT)->Target-Based Assay (e.g., Kinase Inhibition) SAR Analysis SAR Analysis Target-Based Assay (e.g., Kinase Inhibition)->SAR Analysis Hit-to-Lead Hit-to-Lead SAR Analysis->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Lead Optimization->Compound Design

A general experimental workflow for the discovery and optimization of anticancer compounds.

Conclusion and Future Directions

The structure-activity relationship of fused isoxazole derivatives is a complex but crucial area of study in the development of novel anticancer therapeutics. While the specific this compound scaffold remains an underexplored area, the general principles derived from related fused systems provide a solid foundation for future research. Key takeaways for researchers include the importance of the nature of the fused ring system and the strategic placement of substituents on appended aryl groups to modulate anticancer activity.

Future efforts should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to elucidate the specific SAR for this scaffold. Such studies will be instrumental in identifying potent and selective lead compounds for further preclinical and clinical development, ultimately contributing to the arsenal of therapies available to combat cancer.

References

Furo[3,4-d]isoxazoles: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the translational potential of novel compounds is paramount. This guide provides a detailed comparison of the in vitro and in vivo efficacy of Furo[3,4-d]isoxazole derivatives, a class of heterocyclic compounds that has demonstrated significant therapeutic promise, particularly in oncology.

This compound and its analogs have emerged as a versatile scaffold in medicinal chemistry.[1][2][3] These compounds have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents.[1][4][5] The core isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore found in numerous bioactive molecules.[2][3] Modifications to the this compound backbone have led to the development of derivatives with potent and selective activities. This guide synthesizes experimental data to bridge the gap between cellular-level effects and whole-organism responses.

Anticancer Activity: From Cell Lines to Xenograft Models

The anticancer properties of isoxazole derivatives, including those with the this compound core, are often attributed to their ability to inhibit key proteins involved in cancer cell proliferation and survival, such as protein kinases and heat shock proteins.[2][4][6]

In Vitro Antiproliferative and Pro-apoptotic Effects

In vitro studies are fundamental in determining the direct cytotoxic and apoptotic effects of novel compounds on cancer cells. A variety of this compound-related compounds have been evaluated against diverse cancer cell lines.

For instance, a series of novel 3,4-isoxazolediamide derivatives, which share a core isoxazole structure, have demonstrated significant antiproliferative and pro-apoptotic activities.[6] In human erythroleukemic K562 cells, several of these compounds exhibited potent effects, inducing both early and late apoptosis.[6] Notably, some derivatives showed strong inhibition of K562 cell proliferation with IC50 values in the nanomolar range.[6]

Similarly, studies on pyrrolo[3,4-d]isoxazole derivatives have shown their efficacy against human cervical carcinoma (HeLa) and SV-40 transformed murine fibroblast (3T3-SV40) cell lines, with the most active compounds displaying IC50 values in the low microgram per milliliter range.[5]

Table 1: In Vitro Antiproliferative Activity of Isoxazole Derivatives

Compound TypeCell LineIC50 ValueReference
3,4-isoxazolediamide 1K562 (human myelogenous leukemia)71.57 ± 4.89 nM[6]
3,4-isoxazolediamide 2K562 (human myelogenous leukemia)18.01 ± 0.69 nM[6]
3,4-isoxazolediamide 3K562 (human myelogenous leukemia)44.25 ± 10.9 nM[6]
3,4-isoxazolediamide 4K562 (human myelogenous leukemia)70.1 ± 5.8 nM[6]
3,4-isoxazolediamide 5K562 (human myelogenous leukemia)35.2 ± 6.2 nM[6]
3,4-isoxazolediamide 6K562 (human myelogenous leukemia)45.43 ± 13.1 nM[6]
Pyrrolo[3,4-d]isoxazole 6HeLa (human cervical carcinoma)14 ± 2 µg/mL[5]
Pyrrolo[3,4-d]isoxazole 7HeLa (human cervical carcinoma)8 ± 2 µg/mL[5]
Pyrrolo[3,4-d]isoxazole 11HeLa (human cervical carcinoma)7 ± 2 µg/mL[5]
Pyrrolo[3,4-d]isoxazole 73T3-SV40 (transformed murine fibroblast)7 ± 2 µg/mL[5]
Isoxazole-based carboxamide 8HepG2 (hepatocellular carcinoma)0.84 µM[7]
Isoxazole-based hydrazone 10aHepG2 (hepatocellular carcinoma)0.79 µM[7]
Isoxazole-based hydrazone 10cHepG2 (hepatocellular carcinoma)0.69 µM[7]
In Vivo Antitumor Efficacy

The transition from in vitro to in vivo models is a critical step in drug development. While specific in vivo data for this compound compounds is emerging, related isoxazole derivatives have shown promising results in preclinical animal models. For example, certain isoxazole-based HSP90 inhibitors have demonstrated significant tumor growth inhibition in in vivo studies.[4] The successful translation of in vitro potency to in vivo efficacy is a key indicator of a compound's therapeutic potential.

Table 2: In Vivo Antitumor Activity of Isoxazole Derivatives

Compound TypeCancer ModelEfficacy MetricReference
Isoxazole-based HSP90 inhibitor (compound 7)XenograftSignificant tumor growth inhibition[4]
Benzofuran derivative (S6)QGY-7401 liver cancer xenograftGrowth suppression[8]

Antioxidant Potential: A Dual Therapeutic Avenue

Beyond their anticancer properties, some isoxazole derivatives have also been evaluated for their antioxidant capabilities. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer.

In Vitro and In Vivo Antioxidant Assessment

A study on fluorophenyl-isoxazole-carboxamide derivatives demonstrated potent in vitro antioxidant activity, with some compounds showing significantly lower IC50 values in the DPPH radical scavenging assay compared to the standard antioxidant, Trolox.[9][10][11] The most potent compound from the in vitro screening was selected for in vivo evaluation in a murine model. The in vivo results corroborated the in vitro findings, showing a two-fold greater total antioxidant capacity (TAC) for the test compound compared to the positive control, Quercetin.[9][10]

Table 3: In Vitro and In Vivo Antioxidant Activity of Fluorophenyl-isoxazole-carboxamides

CompoundIn Vitro AssayIC50 Value (µg/mL)In Vivo ModelIn Vivo EfficacyReference
2aDPPH Scavenging0.45 ± 0.21Male miceTwo-fold greater TAC than Quercetin[9][10]
2cDPPH Scavenging0.47 ± 0.33--[9][10]
Trolox (Control)DPPH Scavenging3.10 ± 0.92--[9][10]

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound compounds often involves the modulation of critical cellular signaling pathways. For instance, their anticancer effects can be mediated through the inhibition of protein kinases like VEGFR2 or the induction of apoptosis.[2][7]

signaling_pathway VEGFR2 VEGFR2 PI3K/Akt PI3K/Akt VEGFR2->PI3K/Akt RAS/MAPK RAS/MAPK VEGFR2->RAS/MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Survival Survival PI3K/Akt->Survival Proliferation Proliferation RAS/MAPK->Proliferation

Caption: Inhibition of VEGFR2 signaling by this compound compounds.

The general workflow for evaluating these compounds involves a tiered approach, starting from initial in vitro screening to more complex in vivo studies.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., K562, HeLa, HepG2) Antiproliferative_Assay Antiproliferative Assay (e.g., MTS, IC50 determination) Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Antiproliferative_Assay->Apoptosis_Assay Animal_Model Xenograft Mouse Model Apoptosis_Assay->Animal_Model Lead Compound Selection Treatment Compound Administration (e.g., Intraperitoneal) Animal_Model->Treatment Efficacy_Measurement Tumor Growth Inhibition and Survival Analysis Treatment->Efficacy_Measurement

Caption: General workflow for anticancer drug screening.

Experimental Protocols

A summary of the key experimental methodologies used in the cited studies is provided below.

In Vitro Antiproliferative Assay (MTS Assay)

The antiproliferative activity of the test compounds is commonly evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound compounds for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Following treatment, the MTS reagent is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of MTS to formazan by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[5]

In Vivo Tumor Xenograft Study

In vivo efficacy is often assessed using tumor xenograft models in immunocompromised mice.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Once the tumors reach a certain volume, the mice are randomized into control and treatment groups. The this compound compound is administered via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition is a key parameter.[8]

Conclusion

The available data strongly suggest that this compound derivatives and related isoxazole compounds hold significant promise as therapeutic agents, particularly in the realm of oncology. The potent in vitro antiproliferative and pro-apoptotic activities observed in various cancer cell lines have, in some cases, translated to encouraging in vivo antitumor efficacy. The dual functionality of some derivatives as both anticancer and antioxidant agents further broadens their therapeutic potential.

For researchers and drug development professionals, the key takeaway is the importance of a multi-faceted evaluation approach. While potent in vitro activity is a crucial first step, comprehensive in vivo studies are essential to ascertain the true therapeutic index, pharmacokinetic properties, and overall efficacy of these promising compounds. Future investigations should focus on elucidating the detailed mechanisms of action and optimizing the structure of this compound derivatives to enhance their potency and drug-like properties for clinical development.

References

Safety Operating Guide

Proper Disposal of Furo[3,4-d]isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For novel or less common compounds such as Furo[3,4-d]isoxazole, a cautious and informed approach to disposal is essential. This guide provides a procedural framework for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely.

Hazard Profile and Handling

Based on data from related isoxazole compounds, this compound should be handled as a potentially toxic organic solid. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times when handling the compound. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Quantitative Data Summary

Due to the absence of specific data for this compound, the following table summarizes key hazard information inferred from a related compound, 3,5-Diphenylisoxazole, which is classified as a toxic solid.

ParameterInferred Value/ClassificationSource/Rationale
UN Number 2811Based on the classification of 3,5-Diphenylisoxazole as a toxic solid, organic, n.o.s.
Hazard Class 6.1 (Toxic)Based on the classification of 3,5-Diphenylisoxazole.
Primary Hazards Toxic if swallowed.Hazard statement for 3,5-Diphenylisoxazole.
Environmental Hazards May cause long-lasting harmful effects to aquatic life.Hazard statement for 3,5-Diphenylisoxazole.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound waste.

1. Waste Minimization: The first step in responsible chemical management is to minimize waste generation.

  • Order and use the smallest practical quantity of this compound for your experiments.

  • Maintain a current chemical inventory to avoid ordering duplicate materials.

2. Waste Segregation and Collection: Proper segregation is crucial to prevent dangerous reactions and to facilitate correct disposal.

  • Solid Waste: Collect solid this compound waste (e.g., residual compound, contaminated filter paper, or weighing boats) in a dedicated, properly labeled, and compatible waste container. Do not mix with other chemical waste.

  • Liquid Waste: If this compound is dissolved in a solvent, collect it in a separate, compatible, and clearly labeled liquid waste container. Do not mix with aqueous waste or other incompatible solvent waste streams.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that is grossly contaminated should be collected as solid hazardous waste. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.

3. Container Labeling: All waste containers must be accurately and clearly labeled.

  • Use your institution's official hazardous waste tags.

  • Clearly write the full chemical name: "this compound".

  • List all components and their approximate percentages, including any solvents.

  • Indicate the relevant hazards (e.g., "Toxic").

  • Fill in the date when the first waste was added to the container.

4. Storage: Store waste containers in a designated Satellite Accumulation Area (SAA).

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store in a well-ventilated area, away from incompatible materials.

  • Provide secondary containment to capture any potential leaks.

5. Disposal Request: Once a waste container is full or is no longer being used, arrange for its disposal.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • The final disposal method will be determined by your institution's waste management provider and will likely involve incineration at a licensed hazardous waste facility.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Furo_Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposition gen This compound Waste (Solid or Liquid) segregate Segregate Waste (Solid vs. Liquid, No Mixing) gen->segregate label_container Label Container Correctly (Name, Hazards, Date) segregate->label_container store_saa Store in Designated SAA (Closed, Secondary Containment) label_container->store_saa request_pickup Request EHS Pickup (Container Full or No Longer in Use) store_saa->request_pickup ehs_disposal EHS Managed Disposal (Licensed Facility) request_pickup->ehs_disposal

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Furo[3,4-d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Furo[3,4-d]isoxazole

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling related isoxazole derivatives and other potentially hazardous chemicals in a laboratory setting.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Safety GlassesANSI Z87.1-compliant, with side shields.Protects against splashes and airborne particles.
Face ShieldTo be worn over safety glasses.Provides a full range of protection against splashes to the face and eyes, especially when there is a risk of explosion or a highly exothermic reaction.[1]
Hand Disposable GlovesChemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.Disposable nitrile gloves offer short-term protection against a broad range of chemicals.[1] Double gloving is advised as gloves can be contaminated during the compounding of hazardous drugs.[2]
Body Laboratory CoatFlame-resistant (e.g., Nomex®) with a solid front, long sleeves, and tight-fitting cuffs.A Nomex® laboratory coat with cotton clothing underneath is recommended.[1] Protective disposable gowns made of lint-free, low-permeability fabric are also suitable.[3]
Full-Length PantsMade of non-synthetic material like cotton.Long pants should be worn to cover as much skin as possible.[1]
Closed-Toe ShoesShoes that cover the entire foot.Appropriate shoes that cover the entire foot (closed toe, closed heel, no holes in the top) must be worn.[1]
Respiratory RespiratorN95 or higher, to be used when dusts or aerosols are generated and engineering controls are not sufficient.Administrative and Engineering Controls should always be the first line of defense.[1] If these are not feasible, a respirator is required.[1] Surgical masks offer little to no protection from drug exposure.[2] A chemical cartridge-type respirator is necessary for large spills.[2]

Standard Operating Procedure for Handling this compound

This protocol outlines the step-by-step process for the safe handling of this compound, from receipt to disposal, to minimize the risk of exposure and ensure a safe laboratory environment.

Pre-Handling Preparations
  • 1.1. Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the potential hazards of this compound and other reagents involved.

  • 1.2. Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly. All handling of this compound should be performed within the fume hood.

  • 1.3. Gather Materials: Assemble all necessary PPE, spill kit materials, and waste containers before handling the compound.

  • 1.4. Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling and Experimental Workflow
  • 2.1. Compound Weighing and Preparation:

    • Perform all manipulations, including weighing and preparing solutions, inside a chemical fume hood.

    • Use a spatula for transferring solid material to minimize dust generation.

    • If there is a risk of dust or aerosol formation, utilize respiratory protection.

  • 2.2. Reaction Setup:

    • Set up the reaction apparatus within the fume hood.

    • Ground all equipment to prevent static discharge, especially when working with flammable solvents.[4]

    • Keep the container tightly closed when not in use.[4]

  • 2.3. During the Experiment:

    • Continuously monitor the reaction for any unexpected changes.

    • Avoid contact with skin and eyes.[5]

    • Do not eat, drink, or smoke in the laboratory area.[6]

Post-Handling Procedures
  • 3.1. Decontamination:

    • Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.

    • Decontaminate any equipment that has come into contact with this compound.

  • 3.2. Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the face shield, lab coat, and safety glasses.

    • Wash hands thoroughly with soap and water after removing PPE.[3]

Waste Disposal Plan
  • 4.1. Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be segregated into a clearly labeled hazardous waste container.

  • 4.2. Containerization: Use a dedicated, sealed container for this compound waste.

  • 4.3. Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local and institutional regulations.[4][6]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Start Start RiskAssessment 1. Conduct Risk Assessment Start->RiskAssessment Prep 2. Prepare Engineering Controls & PPE RiskAssessment->Prep Handling 3. Handle Compound in Fume Hood Prep->Handling Experiment 4. Perform Experiment Handling->Experiment Decon 5. Decontaminate Work Area & Equipment Experiment->Decon Waste 6. Segregate & Dispose of Hazardous Waste Decon->Waste Doffing 7. Doff PPE & Wash Hands Waste->Doffing End End Doffing->End

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.